molecular formula C10H14BNO3 B14071672 (3-(Morpholin-2-yl)phenyl)boronic acid

(3-(Morpholin-2-yl)phenyl)boronic acid

Cat. No.: B14071672
M. Wt: 207.04 g/mol
InChI Key: TUXWPPAJNHEARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Morpholin-2-yl)phenyl)boronic acid is a chemical building block For Research Use Only, intended for laboratory research purposes and not for diagnostic, therapeutic, or any other human use. As a phenylboronic acid derivative incorporating a morpholine ring, this compound is of significant interest in medicinal chemistry and chemical biology. Boronic acids are widely utilized in the Suzuki-Miyaura cross-coupling reaction, a pivotal method for forming carbon-carbon bonds in the synthesis of complex organic molecules and biaryl systems . The unique electronic properties of the boronic acid group allow it to form reversible covalent complexes with diol-containing molecules, such as sugars and other biologically relevant analytes . This dynamic covalent chemistry makes it a promising candidate for developing chemical probes, sensors, and smart materials. The morpholine moiety is a common pharmacophore found in molecules with diverse biological activities, enhancing the compound's potential as a precursor in drug discovery efforts for various diseases . Researchers can leverage this compound to develop novel inhibitors or to explore new chemical space in the search for antimicrobial, anticancer, and anti-inflammatory agents . Its mechanism of action in biological contexts often involves interaction with enzyme active sites, potentially forming transition state analogs with nucleophilic residues like serine or threonine, or coordinating with key metal ions .

Properties

Molecular Formula

C10H14BNO3

Molecular Weight

207.04 g/mol

IUPAC Name

(3-morpholin-2-ylphenyl)boronic acid

InChI

InChI=1S/C10H14BNO3/c13-11(14)9-3-1-2-8(6-9)10-7-12-4-5-15-10/h1-3,6,10,12-14H,4-5,7H2

InChI Key

TUXWPPAJNHEARB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2CNCCO2)(O)O

Origin of Product

United States

Foundational & Exploratory

(3-(Morpholin-2-yl)phenyl)boronic acid chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (3-(Morpholin-2-yl)phenyl)boronic acid: Synthesis, Properties, and Applications

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic combination of privileged structural motifs is paramount to innovation. Phenylboronic acids are foundational pillars of cross-coupling chemistry, while the morpholine heterocycle is a celebrated scaffold known to bestow favorable pharmacokinetic properties upon drug candidates.[1] The specific molecule of interest, (3-(Morpholin-2-yl)phenyl)boronic acid, represents a unique convergence of these two domains. Unlike its more common N-aryl (morpholin-4-yl) counterpart, the C-aryl linkage at the morpholine's second position introduces a chiral center and a distinct three-dimensional vector for molecular exploration.

This guide is structured to provide researchers and drug development professionals with a comprehensive technical overview. We will delve into the compound's structure, propose a robust synthetic pathway in the absence of established public protocols, and explore its primary application in palladium-catalyzed cross-coupling reactions. The methodologies described herein are grounded in established chemical principles and are designed to be both illustrative and practical for the experienced synthetic chemist.

Molecular Structure and Physicochemical Properties

The chemical structure of (3-(Morpholin-2-yl)phenyl)boronic acid consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a morpholin-2-yl group. The linkage at the C2 position of the morpholine ring is a critical structural feature, creating a stereocenter and differentiating it from the more common morpholin-4-yl (N-linked) analogues.

Chemical Structure Diagram

chemical_structure cluster_molecule (3-(Morpholin-2-yl)phenyl)boronic acid mol synthesis_workflow start_mat Starting Materials: 1-(3-Bromophenyl)ethan-1-one 2-Aminoethanol step1 Step 1: Synthesis of Intermediate 2-(3-Bromophenyl)morpholine start_mat->step1 Cyclization step2 Step 2: Borylation Reaction Lithium-Halogen Exchange & Borate Quench step1->step2 Intermediate workup Step 3: Hydrolytic Workup Aqueous Acid step2->workup Crude Boronate Ester purify Step 4: Purification Chromatography / Recrystallization workup->purify Crude Boronic Acid product Final Product: (3-(Morpholin-2-yl)phenyl)boronic acid purify->product Purified Product

Caption: Proposed multi-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Part A: Synthesis of 2-(3-Bromophenyl)morpholine (Intermediate)

This procedure is adapted from classical methods for synthesizing 2-aryl morpholines, which often involve the cyclization of an amino alcohol with a suitable aryl precursor. [2][3]

  • Reaction Setup: To a solution of 2-aminoethanol (1.2 equivalents) in a suitable solvent like ethanol, add 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 equivalent).

    • Scientist's Insight: The use of an excess of the amino alcohol helps to drive the reaction to completion and minimize side reactions. The starting ketone can be readily prepared by α-bromination of 3-bromoacetophenone.

  • Initial Reaction: Stir the mixture at room temperature for 2-4 hours to form the intermediate α-amino ketone.

  • Reduction and Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Scientist's Insight: The NaBH₄ reduces the ketone in situ to an alcohol, which then undergoes an intramolecular Sₙ2 reaction (cyclization) to form the morpholine ring. This one-pot procedure is efficient.

  • Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-(3-bromophenyl)morpholine.

Part B: Synthesis of (3-(Morpholin-2-yl)phenyl)boronic acid

This borylation protocol is a standard and robust method for converting aryl bromides into arylboronic acids. [4][5]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve the 2-(3-bromophenyl)morpholine intermediate (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Scientist's Insight: Anhydrous and inert conditions are critical for the success of this step, as organolithium reagents are highly reactive towards water and oxygen.

  • Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borate Quench: While maintaining the temperature at -78 °C, add triisopropyl borate (B(O-iPr)₃, 1.2 equivalents) dropwise. The reaction is typically very fast.

  • Hydrolysis: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the mixture to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl) and stir vigorously for 1-2 hours until the boronate ester is fully hydrolyzed.

  • Work-up and Isolation: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting solid is the crude (3-(Morpholin-2-yl)phenyl)boronic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/acetonitrile) or by trituration with a non-polar solvent like hexanes to remove organic impurities.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (3-(Morpholin-2-yl)phenyl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. [6]This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals and functional materials. [7][8]

Catalytic Cycle Mechanism

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. [8][9][10]

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-X (Aryl Palladium Complex) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal diarylpalladium R¹-Pd(II)L₂-R² (Diaryl Palladium Complex) transmetal->diarylpalladium red_elim Reductive Elimination diarylpalladium->red_elim red_elim->pd0 product R¹-R² (Biaryl Product) red_elim->product aryl_halide R¹-X (Aryl Halide) aryl_halide->ox_add boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetal

Sources

3-(2-morpholinyl)phenylboronic acid properties and data

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-(2-Morpholinyl)phenylboronic Acid

Executive Summary

3-(2-Morpholinyl)phenylboronic acid (CAS 2225152-23-6) is a specialized organoboron building block used primarily in the synthesis of pharmaceutical agents targeting the central nervous system (CNS) and kinase signaling pathways. Unlike its more common N-linked isomer (3-morpholinophenylboronic acid), this compound features a carbon-carbon bond between the phenyl ring and the C2 position of the morpholine ring. This structural distinction introduces a chiral center, offering unique vectors for structure-activity relationship (SAR) exploration, particularly in optimizing metabolic stability and target selectivity.

This guide details the physicochemical properties, synthesis logic, and experimental protocols for utilizing this compound in high-fidelity cross-coupling reactions.

Part 1: Chemical Identity & Structural Disambiguation

Critical Disambiguation: Nomenclature in this class is frequently conflated. It is vital to distinguish between the C-linked target of this guide and the N-linked isomer.

Disambiguation cluster_0 Target Compound (C-Linked) cluster_1 Common Isomer (N-Linked) Target 3-(2-Morpholinyl)phenylboronic acid CAS: 2225152-23-6 Chiral Center at Morpholine C2 Secondary Amine (Basic) Common 3-(Morpholin-4-yl)phenylboronic acid CAS: 863377-22-4 Achiral N-C Bond Tertiary Amine Target->Common Distinct Connectivity (Do Not Substitute)

Figure 1: Structural distinction between the 2-morpholinyl (C-linked) and morpholino (N-linked) isomers.

Physicochemical Data Profile

PropertyData / CharacteristicNote
CAS Number 2225152-23-6Specific to the C-linked isomer.
Molecular Formula C₁₀H₁₄BNO₃
Molecular Weight 221.06 g/mol
Acidity (pKa) Boronic Acid: ~8.8 Morpholine NH: ~8.5Exists as a zwitterion in neutral pH; high water solubility.
Physical State Off-white to beige powderHygroscopic; tends to form boroxines (anhydrides) on storage.
Solubility DMSO, Methanol, dilute HClPoor solubility in non-polar solvents (Hexane, Et₂O).

Part 2: Synthesis & Manufacturing Logic

The synthesis of 3-(2-morpholinyl)phenylboronic acid is non-trivial due to the need to construct the 2-aryl morpholine ring prior to borylation, or to perform a selective borylation on a halogenated precursor. The most robust pathway involves the construction of the morpholine ring from a 3-bromostyrene or 3-bromoacetophenone precursor, followed by Miyaura borylation.

Mechanism of Action (Synthesis):

  • Ring Construction: The 2-aryl morpholine scaffold is often accessed via the opening of a 3-bromophenyl epoxide with ethanolamine, followed by cyclization.

  • Borylation: The carbon-boron bond is installed via Palladium-catalyzed cross-coupling (Miyaura reaction) using Bis(pinacolato)diboron, followed by hydrolysis.

Synthesis Start 3-Bromoacetophenone (Starting Material) Step1 Alpha-Bromination (Br2 / HBr) Start->Step1 Step2 Reduction & Cyclization (w/ Ethanolamine) Step1->Step2 Ring Formation Inter 2-(3-Bromophenyl)morpholine (Key Intermediate) Step2->Inter Step3 Protection (Boc-anhydride) Inter->Step3 Amine Protection Step4 Miyaura Borylation (Pd(dppf)Cl2, B2Pin2, KOAc) Step3->Step4 Pd-Catalyzed Step5 Hydrolysis & Deprotection (NaIO4 / HCl) Step4->Step5 Pinacol Cleavage Final 3-(2-Morpholinyl)phenylboronic Acid Step5->Final

Figure 2: Synthetic pathway from 3-bromoacetophenone to the target boronic acid.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

This protocol is optimized for coupling 3-(2-morpholinyl)phenylboronic acid with aryl halides. The secondary amine on the morpholine ring can act as a catalyst poison or participate in side reactions; therefore, using a base that does not deprotonate the amine excessively, or using a protected variant, is crucial.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3-(2-Morpholinyl)phenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Preferred for steric tolerance.

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Workflow:

  • Degassing: Charge a reaction vial with the aryl halide, boronic acid, and base. Seal and purge with Nitrogen/Argon for 5 minutes.

    • Why: Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive pressure of inert gas.

  • Reaction: Heat to 80-90°C for 4-12 hours. Monitor by LC-MS.

    • Note: The free amine may cause streaking on TLC; LC-MS is required for accurate conversion monitoring.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Purification: If the product contains the free morpholine amine, use a basic modifier (e.g., 1% Et₃N or NH₄OH) in the silica gel column mobile phase to prevent tailing.

Protocol B: Handling & Storage (Self-Validating)

Boronic acids are equilibrium mixtures of the free acid and the cyclic trimeric anhydride (boroxine).

  • Validation: Before use, run a ¹H NMR in DMSO-d₆ + D₂O.

    • Observation: D₂O shifts the equilibrium to the monomeric acid species, simplifying the integration. If using CDCl₃, you will likely see broad peaks due to boroxine formation and hydrogen bonding.

  • Re-hydration: If the compound appears "dry" or low-yielding, it may be largely dehydrated. Stirring in THF/Water (1:1) for 30 minutes followed by concentration can regenerate the reactive monomeric species.

Part 4: Applications in Drug Discovery

This building block is strategically valuable for introducing the 2-phenylmorpholine scaffold, a privileged structure in medicinal chemistry known as a "norepinephrine reuptake inhibitor (NRI) pharmacophore" (e.g., Reboxetine, Viloxazine).

Key Advantages:

  • Solubility: The morpholine oxygen and amine nitrogen lower logP compared to a phenyl ring alone.

  • Metabolic Stability: The C-linked morpholine is generally more metabolically stable than N-linked analogues, which are prone to oxidative dealkylation.

  • Chirality: The C2 position allows for the preparation of enantiopure drugs, enabling fine-tuning of receptor binding affinity.

Applications cluster_apps Medicinal Chemistry Utility Compound 3-(2-Morpholinyl) phenylboronic acid App1 Kinase Inhibitors (Hinge Binding Region) Compound->App1 Suzuki Coupling App2 CNS Agents (NRI Pharmacophore) Compound->App2 Scaffold Introduction App3 Fragment-Based Design (Solubility Handle) Compound->App3 Fsp3 Character

Figure 3: Application vectors in medicinal chemistry.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11031409, 3-(Morpholin-4-ylmethyl)phenylboronic acid (Analogue Data). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Bagal, S. K., et al. (2013). Morpholine as a Privileged Structure in Medicinal Chemistry.[1] Chemical Reviews. (Contextual grounding for 2-aryl morpholine utility).

  • Global Labor. (2025). Commercial availability of 3-(Morpholin-2-yl)phenylboronic acid (CAS 2225152-23-6).[2] Retrieved from [Link]

Sources

An In-depth Technical Guide to Bioisosteres of 3-(Morpholin-4-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of bioactive molecules through bioisosteric replacement is a cornerstone of rational drug design. This guide provides a comprehensive exploration of bioisosteres for the versatile chemical scaffold, 3-(morpholin-4-yl)phenylboronic acid. This compound integrates two key pharmacophoric elements: the morpholine ring, a prevalent heterocycle in numerous FDA-approved drugs, and the phenylboronic acid moiety, a unique functional group with diverse applications in catalysis and as a therapeutic agent. We will delve into the rationale behind bioisosteric modifications of both the morpholine and phenylboronic acid components, offering insights into the design of novel analogs with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This document serves as a technical resource, providing not only theoretical frameworks but also actionable synthetic strategies and evaluation protocols to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of 3-(Morpholin-4-yl)phenylboronic acid and the Imperative for Bioisosteric Innovation

3-(Morpholin-4-yl)phenylboronic acid is a compound of significant interest in medicinal chemistry and chemical biology.[1] Its structure is a conjugate of two moieties with proven utility in drug development. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is found in over 20 FDA-approved drugs.[2][3] It often imparts favorable physicochemical properties such as improved solubility and metabolic stability.[2][3][4] The phenylboronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with diols, a property leveraged in sensors and drug delivery systems.[5] Boronic acids are also recognized as bioisosteres of carboxylic acids and have been incorporated into drugs like Bortezomib, a proteasome inhibitor for treating multiple myeloma.[6]

The core challenge and opportunity in medicinal chemistry lie in the iterative refinement of lead compounds to optimize their therapeutic index. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy to achieve this.[4] This approach can modulate a molecule's size, shape, electronics, and lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement.

This guide will systematically deconstruct 3-(morpholin-4-yl)phenylboronic acid, exploring bioisosteric replacements for both the morpholine and the phenylboronic acid moieties. We will examine the rationale for these substitutions, drawing upon established principles of medicinal chemistry and recent advancements in the field.

Deconstruction of the Core: Bioisosteric Strategies for Individual Moieties

The successful design of novel analogs hinges on a deep understanding of the structural and functional roles of each component of the parent molecule. Here, we dissect 3-(morpholin-4-yl)phenylboronic acid and propose bioisosteric replacements aimed at enhancing its drug-like properties.

The Morpholine Moiety: Beyond a Simple Solubilizing Group

The morpholine ring in 3-(morpholin-4-yl)phenylboronic acid serves multiple functions. The nitrogen atom provides a basic handle for salt formation and potential interactions with biological targets, while the oxygen atom can act as a hydrogen bond acceptor.[4] However, the morpholine ring can be susceptible to metabolic oxidation.[3][4] Therefore, exploring bioisosteres can lead to improved metabolic stability and novel intellectual property.

Table 1: Physicochemical Properties of Selected Morpholine Bioisosteres

BioisostereStructureKey Features & Rationale for Substitution
Thiomorpholine Introduction of a sulfur atom in place of oxygen can alter lipophilicity and metabolic profile. The sulfur can also participate in different non-covalent interactions.
Piperidine Removal of the heteroatom at the 4-position increases lipophilicity and removes a potential site of metabolism. Can be a scaffold for further functionalization.
Piperazine Introduction of a second nitrogen atom provides an additional site for substitution, allowing for modulation of basicity and the introduction of further pharmacophoric features.
Tetrahydropyran (THP) As an isostere of morpholine, THP has been explored to unlock novel chemical space for kinase inhibitors, demonstrating high metabolic stability.[7][8]
4-(Oxan-3-yl)piperidine A novel bioisostere that can modulate physicochemical properties and potentially enhance metabolic stability.[4]
The Phenylboronic Acid Moiety: A Versatile Pharmacophore

The phenylboronic acid group is a key functional element. The boronic acid itself is a Lewis acid with a pKa that can be tuned by substituents on the phenyl ring.[6] This acidity is crucial for its interactions with biological targets. The phenyl ring serves as a scaffold and can engage in various interactions, including π-stacking.

Table 2: Bioisosteric Replacements for Phenylboronic Acid

BioisostereStructureKey Features & Rationale for Substitution
Carboxylic Acid A classical bioisostere of boronic acid, offering similar acidic properties and hydrogen bonding capabilities.[6]
Tetrazole A five-membered heterocyclic ring that can mimic the acidity and charge distribution of a carboxylic acid or boronic acid.
Hydroxamic Acid Can act as a metal chelator and has been used in various enzyme inhibitors.
Bridged Piperidine (BP) A saturated bioisostere for the phenyl ring that can improve physicochemical properties like solubility and lipophilicity.[9]
Bicyclo[1.1.1]pentane (BCP) A non-classical, rigid bioisostere for a para-substituted phenyl ring that can improve metabolic stability and solubility.[9]

Synthetic Strategies and Experimental Protocols

The successful implementation of a bioisosteric replacement strategy requires robust and flexible synthetic methodologies. This section outlines general synthetic approaches and provides a detailed experimental protocol for a representative analog.

General Synthetic Approaches

The synthesis of bioisosteric analogs of 3-(morpholin-4-yl)phenylboronic acid can be approached in a modular fashion.

The introduction of morpholine and its bioisosteres onto a phenyl ring can typically be achieved through nucleophilic aromatic substitution (SNAr) on an activated aryl halide or through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The boronic acid moiety is often introduced via the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent.[6]

Detailed Experimental Protocol: Synthesis of 3-(Thiomorpholin-4-yl)phenylboronic acid

This protocol provides a step-by-step method for the synthesis of a representative bioisosteric analog.

Materials:

  • 3-Bromophenylboronic acid

  • Thiomorpholine

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K3PO4)

  • Toluene

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 3-bromophenylboronic acid (1.0 eq), thiomorpholine (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture at 100 °C for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Evaluation of Bioisosteric Analogs: A Framework for Decision Making

The ultimate test of a bioisosteric replacement is its impact on the biological activity and pharmacokinetic properties of the molecule. A systematic evaluation workflow is crucial for making informed decisions in the lead optimization process.

In Vitro Evaluation
  • Potency and Selectivity: Assess the potency of the new analogs against the primary biological target and any relevant off-targets using appropriate biochemical or cell-based assays.

  • Physicochemical Properties: Determine key properties such as solubility, lipophilicity (LogP/LogD), and pKa.

  • Metabolic Stability: Evaluate the stability of the compounds in liver microsomes or hepatocytes to predict in vivo clearance.

In Vivo Evaluation

For promising candidates from in vitro studies:

  • Pharmacokinetics: Determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) in a relevant animal model.

  • Efficacy: Evaluate the in vivo efficacy in a disease-relevant animal model.

  • Toxicity: Conduct preliminary toxicity studies to assess the safety profile of the new analogs.

Visualizing the Concepts: Diagrams and Workflows

To aid in the conceptualization of the strategies discussed, the following diagrams illustrate key principles and workflows.

Bioisosteric_Replacement_Strategy Core 3-(Morpholin-4-yl)phenylboronic acid Morpholine Morpholine Moiety Core->Morpholine Deconstruct BoronicAcid Phenylboronic Acid Moiety Core->BoronicAcid Deconstruct BioisosteresM Thiomorpholine Piperidine Piperazine Tetrahydropyran Morpholine->BioisosteresM Replace BioisosteresB Carboxylic Acid Tetrazole Hydroxamic Acid Bridged Piperidine BoronicAcid->BioisosteresB Replace Analogs Novel Analogs BioisosteresM->Analogs Synthesize BioisosteresB->Analogs Synthesize Evaluation In Vitro & In Vivo Evaluation Analogs->Evaluation Test

Caption: A logical workflow for the design and evaluation of bioisosteres.

Synthetic_Workflow Start Starting Materials (Aryl Halide, Bioisostere) Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Borylation Miyaura Borylation Coupling->Borylation Purification Purification (Chromatography) Borylation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final Final Analog Characterization->Final

Sources

Advanced Synthesis and Application of Chiral Morpholin-2-yl Boronic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of boron into organic pharmacophores has fundamentally transformed modern drug discovery. Since the FDA approval of the first-in-class proteasome inhibitor bortezomib (Velcade®) in 2003, the therapeutic landscape has expanded to include next-generation agents like ixazomib and the β-lactamase inhibitor vaborbactam[1]. Concurrently, the drive to escape "flatland" in medicinal chemistry has led to a surge in demand for sp³-rich, chiral heterocyclic building blocks.

Morpholine is a privileged scaffold, renowned for its ability to enhance aqueous solubility, modulate pharmacokinetic properties, and form critical hydrogen-bonding interactions with target kinases and receptors[2]. By fusing the morpholine core with a boronic acid moiety at the C2 position, chemists unlock a highly versatile, three-dimensional building block. This whitepaper provides an in-depth technical guide to the structural rationale, enantioselective synthesis, and downstream application of chiral morpholin-2-yl boronic acids and their protected ester derivatives.

Structural Rationale & Physicochemical Profiling

The strategic placement of a boronic acid at the α-position of a morpholine ring creates an α-aminoboronic acid derivative. This motif is highly prized for several reasons:

  • Reversible Covalent Bonding: The empty p-orbital of the boron atom can act as a reversible electrophile, forming stable tetrahedral adducts with nucleophilic residues (e.g., serine, threonine) in enzyme active sites[3].

  • Bioisosterism: The morpholin-2-yl boronic acid acts as a non-classical bioisostere for natural amino acids, enabling the design of potent transition-state analog inhibitors[4].

  • Tunable Basicity: The electron-deficient boron atom inductively modulates the pKa of the adjacent morpholine nitrogen, often improving membrane permeability compared to standard alkyl morpholines.

Boron Masking Strategies

Free α-aminoboronic acids are notoriously prone to protodeboronation and oxidation. Consequently, they are typically synthesized and stored as protected derivatives. Table 1 summarizes the quantitative and qualitative data for selecting the optimal boron masking group.

Table 1: Comparative Profiling of Morpholin-2-yl Boron Masking Groups

Boron Masking GroupBench StabilityAqueous SolubilityCross-Coupling ReactivityDeprotection / Activation Conditions
Free Boronic Acid, B(OH)₂ Low (Prone to degradation)HighVery HighN/A (Active species)
Pinacol Ester (Bpin) High (Silica-stable)LowHigh (Requires aqueous base)NaIO₄, NH₄OAc, or dilute acid
MIDA Boronate Very High (Crystalline)ModerateLow (Requires slow release)Aqueous NaOH or NaHCO₃
Trifluoroborate (BF₃K) High (Salt form)Very HighModerateSilica/H₂O or mild base

Core Methodology: Enantioselective Lithiation-Borylation

The synthesis of highly enantioenriched α-aminoboronates is historically challenging due to the configurational instability of α-heteroatom carbanions[4]. To circumvent this, the enantioselective deprotonation of N-Boc-morpholine utilizing a chiral diamine ligand complexed with sec-butyllithium (sec-BuLi) offers a robust, self-validating pathway[5].

Mechanistic Causality
  • Why N-Boc? The tert-butyloxycarbonyl (Boc) group serves a dual purpose. It protects the secondary amine and acts as a directing group. The carbonyl oxygen pre-coordinates with the lithium ion (Complex Induced Proximity Effect, CIPE), directing the base exclusively to the α-position (C2).

  • Why sec-BuLi? sec-BuLi is significantly more basic and sterically hindered than n-BuLi, favoring rapid α-deprotonation over unwanted nucleophilic attack on the Boc carbonyl.

  • Why Cryogenic Temperatures (-78 °C)? The lithiated intermediate is highly reactive. Maintaining -78 °C prevents β-elimination (ring-opening) and locks the macroscopic chirality of the carbanion prior to electrophilic trapping.

SynthWorkflow Start N-Boc Morpholine Lithiation Asymmetric Lithiation (sec-BuLi, Chiral Diamine, -78°C) Start->Lithiation Solvent: Et2O/THF Intermediate Lithiated Intermediate (Chiral Carbanion) Lithiation->Intermediate Deprotonation Borylation Electrophilic Trapping (e.g., iPrOBpin) Intermediate->Borylation Boron Electrophile Product Chiral Morpholin-2-yl Pinacol Boronate Borylation->Product Warming to RT

Fig 1: Enantioselective lithiation-borylation workflow for chiral morpholin-2-yl boronates.

Step-by-Step Protocol: Synthesis of (S)-N-Boc-Morpholin-2-ylboronic acid pinacol ester

This protocol is designed as a self-validating system, ensuring that intermediate stability is confirmed before proceeding to downstream applications.

Reagents & Equipment:

  • N-Boc-morpholine (1.0 equiv, rigorously dried)

  • (+)-Sparteine surrogate or (-)-Sparteine (1.2 equiv)

  • sec-BuLi (1.2 equiv, 1.4 M in cyclohexane, titrated prior to use)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBpin) (1.5 equiv)

  • Anhydrous Diethyl Ether (Et₂O)

  • Flame-dried Schlenk flask, Argon atmosphere.

Procedure:

  • Preparation of the Base Complex: In the Schlenk flask under argon, dissolve the chiral diamine ligand (1.2 equiv) in anhydrous Et₂O (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add sec-BuLi (1.2 equiv) dropwise via syringe over 10 minutes. Stir the mixture at -78 °C for 30 minutes to ensure the formation of the chiral base complex.

  • Deprotonation: Add a solution of N-Boc-morpholine (1.0 equiv) in Et₂O dropwise over 15 minutes. Critical Step: The reaction must be stirred at -78 °C for exactly 2 hours. Exceeding this time or allowing the temperature to rise will result in diminished enantiomeric excess (ee) and yield degradation.

  • Electrophilic Trapping: Add iPrOBpin (1.5 equiv) rapidly in one portion. Causality: Rapid addition overwhelms the system with the electrophile, immediately trapping the chiral carbanion before any equilibration can occur.

  • Quench & Work-up: Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 12 hours. Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with EtOAc (3x), dry the combined organics over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient Hexanes/EtOAc).

Validation & Quality Control: To validate the success of the borylation prior to chromatography, analyze a crude aliquot via ¹¹B NMR. A sharp, distinct singlet at ~33 ppm confirms the presence of the pure pinacol ester. The absence of a peak at ~18-20 ppm confirms that no boronic acid hydrolysis (protodeboronation) has occurred during the aqueous work-up.

Downstream Applications in Medicinal Chemistry

Once synthesized, the chiral morpholin-2-yl boronic ester serves as a linchpin for divergent synthesis. The robust nature of the C-B bond allows for a variety of transition-metal-catalyzed and metal-free transformations.

  • Suzuki-Miyaura Cross-Coupling: The Bpin ester can be coupled with diverse aryl and heteroaryl halides to generate 2-aryl morpholines, which are critical pharmacophores in CNS drug discovery.

  • Chan-Lam Amination: Recent advances have demonstrated that secondary and tertiary benzylic/aliphatic boronic esters can undergo copper-catalyzed Chan-Lam coupling with anilines to form highly substituted alkyl amines[6].

  • Petasis Borono-Mannich Reaction: The free boronic acid (obtained via deprotection of Bpin or MIDA) can react with amines and aldehydes in a multicomponent assembly to yield complex, densely functionalized amino-morpholine derivatives.

Applications Core Morpholin-2-yl Boronic Acid Building Block Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Aryl Halides, Pd cat. ChanLam Chan-Lam Coupling Core->ChanLam Amines/Anilines, Cu cat. Petasis Petasis Borono-Mannich Multicomponent Core->Petasis Amines + Aldehydes Oxidation Oxidative Amination / Hydroxylation Core->Oxidation H2O2 or Aminating Agents

Fig 2: Downstream synthetic applications of chiral morpholin-2-yl boronic acid derivatives.

Conclusion

Chiral morpholin-2-yl boronic acids represent a sophisticated intersection of privileged heterocyclic design and dynamic boron chemistry. By employing rigorous, causality-driven protocols—such as cryogenic asymmetric lithiation-borylation—researchers can reliably access these high-value building blocks. As the pharmaceutical industry continues to prioritize sp³-rich architectures and targeted covalent inhibitors, mastering the synthesis and manipulation of these α-aminoboronic acids will remain a critical competency for advanced drug discovery programs.

References

1.[1] Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at:[Link] 2.[2] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at:[Link] 3.[6] Chan–Lam amination of secondary and tertiary benzylic boronic esters. White Rose Research Online. Available at: [Link] 4.[3] Synthesis of α-aminoboronic acids. ResearchGate / Chemical Society Reviews. Available at:[Link] 5.[4] Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. PMC / Nature Communications. Available at:[Link] 6.[5] Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at:[Link]

Sources

A Comprehensive Technical Guide to the Solubility Profiling of (3-(Morpholin-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall developability. Boronic acids, a class of compounds of immense interest in modern drug discovery, present unique challenges and opportunities in formulation due to their distinct physicochemical properties.[1][2] This guide provides an in-depth framework for characterizing the solubility profile of (3-(Morpholin-2-yl)phenyl)boronic acid, a molecule possessing both an acidic boronic acid moiety and a basic morpholine ring. We will delve into the theoretical underpinnings of its expected behavior, present detailed, self-validating experimental protocols for determining its aqueous pH-solubility profile and solubility in relevant organic solvents, and discuss the interpretation of this data in the context of pharmaceutical development. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical assessment of boronic acid-containing drug candidates.

Introduction: The Imperative of Solubility in Boronic Acid Drug Development

The journey of a drug candidate from discovery to a clinical therapeutic is heavily influenced by its physicochemical properties, with aqueous solubility being a paramount factor. Poor solubility can lead to low absorption, inadequate bioavailability, and erratic dose-response relationships, ultimately causing the failure of otherwise promising compounds. Boronic acids and their derivatives have emerged as privileged scaffolds in medicinal chemistry, leading to several FDA-approved drugs such as bortezomib (Velcade®), ixazomib, and vaborbactam.[3][4] Their utility stems from the unique ability of the boron atom to form reversible covalent bonds, often targeting enzyme active sites.[5]

(3-(Morpholin-2-yl)phenyl)boronic acid is a representative bifunctional molecule. Its structure combines the acidic phenylboronic acid group with a basic morpholine heterocycle. This amphoteric nature predicts a complex, pH-dependent solubility profile that must be thoroughly understood to guide formulation strategies, from early in-vitro assays to final dosage form design. This guide provides the strategic and tactical framework for conducting such a solubility assessment.

Theoretical Framework: Predicting Solubility Behavior

A robust experimental plan is built upon a sound theoretical foundation. The structure of (3-(Morpholin-2-yl)phenyl)boronic acid suggests a classic amphoteric profile, governed by two key ionization events.

  • The Boronic Acid Moiety (Acidic pKa): Boronic acids are Lewis acids that, in aqueous solution, equilibrate with an anionic tetrahedral boronate species.[4] This equilibrium is pH-dependent. At pH values below its pKa, the uncharged, trigonal form dominates, which is typically less water-soluble. As the pH rises above the pKa, the equilibrium shifts towards the charged, more soluble anionic boronate form.[4]

  • The Morpholine Moiety (Basic pKa): The secondary amine within the morpholine ring is a basic center. At pH values below its pKa, this nitrogen will be protonated, forming a positively charged, and thus more water-soluble, cation. As the pH increases above its pKa, the neutral, less soluble form of the morpholine ring will predominate.

A critical challenge with boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[6] Boroxines are often significantly less soluble than their monomeric acid counterparts and can complicate solubility measurements if equilibrium is not truly achieved.[6]

Caption: Key equilibria of boronic acids in solution.

Core Experimental Strategy: Thermodynamic Solubility Assessment

The gold-standard for determining thermodynamic solubility is the shake-flask method. This method involves equilibrating an excess of the solid compound in a specific solvent system until the concentration of the dissolved solute in the supernatant reaches a constant value. The core principle is to ensure a true equilibrium is reached between the solid state and the saturated solution.

Analytical Method Prerequisite

A robust, validated analytical method for quantifying the solute is the bedrock of any solubility study. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable choice. An LC-MS/MS method can also be developed for higher sensitivity and specificity if required.[7][8]

Protocol 3.1: HPLC-UV Method Development Outline

  • Column Selection: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable starting point.[9]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile) is typical.[9]

  • Detection: Select a UV wavelength corresponding to a high absorbance maximum for the compound, determined by a UV scan of a stock solution.

  • Standard Curve: Prepare a series of standards of known concentrations (e.g., from 1 µg/mL to 500 µg/mL) by dissolving the compound in a suitable organic solvent like methanol.[10]

  • Validation: Establish linearity (R² > 0.99), accuracy, and precision for the calibration curve as per standard laboratory practice.

General Shake-Flask Protocol Workflow

The following workflow is foundational for all subsequent solubility experiments.

Shake_Flask_Workflow start Start: Obtain Solid Compound step1 Add excess solid compound to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate on a shaker/rotator at a controlled temperature (e.g., 25°C or 37°C). step1->step2 step3 Periodically sample supernatant. (e.g., at 24, 48, 72 hours) step2->step3 step4 Clarify sample: Centrifuge or filter (using low-binding filter, e.g., PVDF). step3->step4 step5 Dilute supernatant with mobile phase or suitable solvent. step4->step5 step6 Quantify concentration using validated HPLC method. step5->step6 step7 Check for Equilibrium: Plot concentration vs. time. Confirm plateau. step6->step7 end Result: Thermodynamic Solubility step7->end

Caption: Standard workflow for shake-flask solubility determination.

Key Solubility Studies and Protocols

Aqueous pH-Solubility Profile

Causality: The pH-solubility profile is arguably the most critical dataset for orally administered drugs. It informs how solubility will change as the compound transits through the variable pH environments of the gastrointestinal tract (pH 1-2 in the stomach, pH 5.5-7.5 in the small intestine). For an amphoteric compound, this profile reveals the isoelectric point (the pH of minimum solubility) and the solubility at physiological pH values.

Protocol 4.1: pH-Solubility Determination

  • Buffer Preparation: Prepare a series of biocompatible buffers covering a range from pH 1 to 10 (e.g., HCl for pH 1-2, citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10). Ensure the ionic strength is constant across all buffers.

  • Experiment Setup: For each pH point, add an excess amount of solid (3-(Morpholin-2-yl)phenyl)boronic acid (e.g., 5-10 mg) to 1 mL of the buffer in a glass vial.

  • Equilibration: Seal the vials and place them on a rotator in a temperature-controlled environment (e.g., 25°C) for at least 48-72 hours to ensure equilibrium is reached.

  • Sampling & Analysis: After equilibration, carefully take an aliquot of the supernatant without disturbing the solid. Process the sample as per steps 4-6 in Protocol 3.2.

  • pH Verification: Measure the final pH of the supernatant to confirm it has not shifted during the experiment.

  • Data Plotting: Plot the determined solubility (often on a logarithmic scale) against the final measured pH.

Expected Outcome & Data Presentation

The resulting profile is expected to be a "U" or "V" shape, characteristic of an amphoteric substance.

pH_Solubility_Profile xaxis pH yaxis Solubility (log scale) origin origin origin->xaxis origin->yaxis p1 High Solubility (Cationic Form) p2 Minimum Solubility (Isoelectric Point, pI) p1->p2 p3 High Solubility (Anionic Form) p2->p3 title Expected pH-Solubility Profile for an Amphoteric Compound

Caption: Expected pH-solubility curve for an amphoteric molecule.

Table 1: Hypothetical pH-Solubility Data for (3-(Morpholin-2-yl)phenyl)boronic acid at 25°C

Final Measured pH Solubility (µg/mL) Dominant Species
1.2 15,200 Cationic
3.0 4,500 Cationic / Neutral
5.0 350 Neutral
6.5 120 Neutral (near pI)
7.4 480 Neutral / Anionic
9.0 8,900 Anionic

| 10.0 | 25,000 | Anionic |

Solubility in Pharmaceutical Solvents

Causality: Determining solubility in organic and co-solvent systems is vital for several reasons:

  • Synthesis & Purification: Informs the choice of solvents for reaction workups and crystallization.[11]

  • Preclinical Formulations: Guides the development of stock solutions for in-vitro screening assays (e.g., DMSO stocks).

  • Dosage Form Development: Essential for creating non-aqueous formulations, such as intravenous (IV) solutions that may use co-solvents like ethanol or propylene glycol.

Protocol 4.2: Organic Solvent Solubility Determination

  • Solvent Selection: Choose a range of pharmaceutically relevant solvents, such as methanol, ethanol, acetone, acetonitrile (ACN), dimethyl sulfoxide (DMSO), and propylene glycol (PG).

  • Experiment Setup: Using the shake-flask method (Protocol 3.2), add excess solid to each selected solvent.

  • Equilibration & Analysis: Equilibrate, sample, and quantify the concentration using the validated HPLC method. Note that the dilution solvent for analysis must be miscible with the organic solvent used.

Table 2: Hypothetical Solubility in Various Solvents at 25°C

Solvent Dielectric Constant (ε) Solubility (mg/mL) Classification
Methanol 32.7 55.2 Polar Protic
Ethanol 24.6 21.5 Polar Protic
Acetone 20.7 5.8 Polar Aprotic
Acetonitrile (ACN) 37.5 3.1 Polar Aprotic
Dimethyl Sulfoxide (DMSO) 46.7 > 200 Polar Aprotic
Chloroform 4.8 < 0.1 Non-Polar

| Methylcyclohexane | 2.0 | < 0.01 | Non-Polar |

Interpretation and Implications for Drug Development

  • Aqueous Profile: The hypothetical data in Table 1 shows a minimum solubility around pH 6.5. This is critical information. It suggests that absorption from the small intestine might be limited by solubility. Formulation strategies could include developing an amorphous solid dispersion, using solubilizing excipients, or creating a salt form to improve solubility in the physiological pH range.

  • Organic Solvent Profile: The data in Table 2 indicates high solubility in polar protic solvents like methanol and extremely high solubility in DMSO, which is consistent with its utility as a solvent for stock solutions in biological assays. The poor solubility in non-polar solvents like chloroform and hydrocarbons is also useful information, suggesting these could be used as anti-solvents during crystallization procedures to improve purity.[11]

  • Solid-State Vigilance: Throughout all experiments, it is crucial to analyze the solid material remaining after equilibration (e.g., by XRPD or DSC). This self-validating step confirms that the compound has not changed its solid form (e.g., converted to a different polymorph or a hydrate), which would invalidate the measurement as the thermodynamic solubility of the original form. The potential for boroxine formation should also be considered, especially if solubility appears to decrease over extended equilibration times.[6]

Conclusion

Characterizing the solubility profile of a drug candidate like (3-(Morpholin-2-yl)phenyl)boronic acid is a foundational activity in pharmaceutical development. The amphoteric nature of this molecule necessitates a thorough investigation of its pH-dependent aqueous solubility, which directly impacts its potential for oral bioavailability. Complementary studies in organic solvents provide essential data for chemical processing and formulation design. By employing robust, well-controlled experimental protocols, such as the shake-flask method coupled with a validated analytical technique, researchers can generate the critical data needed to make informed decisions, mitigate development risks, and unlock the full therapeutic potential of novel boronic acid-based medicines.

References

  • BenchChem. (n.d.). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. Benchchem.
  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX.
  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry.
  • Li, Y., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.
  • Baldwin, A.F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development.
  • Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.
  • Ivanisevic, I., et al. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.
  • Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry.
  • Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery.
  • Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information.
  • Pinto, M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews.
  • Silva, A.M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

Sources

The Application Scientist's Guide to Morpholinyl Phenylboronic Acids: Differentiating Morpholin-2-yl and Morpholin-4-yl Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of medicinal chemistry, the morpholine ring is a ubiquitous pharmacophore prized for its balanced lipophilicity and hydrogen-bonding capabilities. However, the exact vector of attachment to a core scaffold—whether through the nitrogen atom (morpholin-4-yl) or a carbon atom (morpholin-2-yl)—fundamentally alters the electronic, physicochemical, and synthetic profile of the resulting building block. As a Senior Application Scientist, I frequently observe project delays stemming from a misunderstanding of these two isomeric boronic acids. This technical guide dissects the causality behind their divergent behaviors and provides field-proven, self-validating protocols for their integration via Suzuki-Miyaura cross-coupling.

Structural and Electronic Divergence (The "Why")

The core distinction between these two reagents lies in their connectivity to the phenylboronic acid moiety, which dictates the electronic state of the morpholine nitrogen.

In morpholin-4-yl phenylboronic acid (CAS: 186498-02-2), the morpholine ring is attached via its nitrogen atom. This creates an aniline-like system where the nitrogen's lone pair is delocalized into the adjacent phenyl ring. Consequently, the basicity of the nitrogen is significantly attenuated, dropping the pKa to approximately 5.0.

Conversely, morpholin-2-yl phenylboronic acid (e.g., CAS: 2225152-67-8)[1] is attached via the C2 carbon adjacent to the oxygen atom. The nitrogen remains an aliphatic secondary amine, retaining a highly basic pKa of 8.5 to 9.3[2]. Furthermore, this C-linkage introduces a chiral center, necessitating enantioselective synthesis or chiral resolution depending on the target's requirements.

Table 1: Physicochemical Property Comparison
PropertyMorpholin-4-yl Phenylboronic AcidMorpholin-2-yl Phenylboronic Acid
Connectivity N-Linked (Aniline derivative)C-Linked (Aliphatic 2° Amine)
Nitrogen pKa ~5.0 (Weak Base)~8.5 - 9.3 (Strong Base)
Physiological State (pH 7.4) Predominantly NeutralPredominantly Cationic (Protonated)
Stereochemistry AchiralChiral (Exists as R and S enantiomers)
Primary Utility Solubilization, Kinase Hinge BindingSalt Formation, PROTAC Linkers

Pharmacological Implications in Drug Design

The electronic differences directly dictate the pharmacological utility and ADME/PK liabilities of each isomer during lead optimization.

  • Morpholin-4-yl: Due to its low pKa, this moiety remains largely neutral at physiological pH (7.4). It is highly membrane-permeable and is frequently deployed to fill hydrophobic pockets while offering the oxygen atom as a hydrogen bond acceptor. It is a classic motif in kinase inhibitors, often interacting seamlessly with the hinge region without introducing polarity penalties[2].

  • Morpholin-2-yl: The high basicity ensures this moiety is protonated at pH 7.4. This cationic state dramatically increases aqueous solubility, making it an excellent candidate for salt formation during formulation[2]. However, this basicity also introduces a potential liability for hERG channel inhibition—a critical cardiotoxicity off-target that must be monitored[2]. Additionally, the secondary amine serves as an ideal synthetic handle for PROTAC linkers or further functionalization[3].

PharmLogic M2 Morpholin-2-yl (C-Linked, pKa ~8.5) Protonated Protonated at pH 7.4 (Cationic) M2->Protonated M4 Morpholin-4-yl (N-Linked, pKa ~5.0) Neutral Neutral at pH 7.4 M4->Neutral Solubility High Aqueous Solubility Protonated->Solubility hERG Potential hERG Liability Protonated->hERG Permeability High Membrane Permeability Neutral->Permeability Hinge Kinase Hinge Binding Neutral->Hinge

Pharmacological logic mapping based on the pKa differences of morpholinyl isomers.

Synthetic Workflows & Suzuki-Miyaura Coupling Protocols

The synthetic handling of these two boronic acids diverges sharply due to the nucleophilicity of their respective nitrogen atoms.

  • The Morpholin-4-yl Workflow: The tertiary, delocalized nitrogen is non-nucleophilic. It does not poison palladium catalysts or undergo competitive Buchwald-Hartwig amination. Therefore, it can be used directly in Suzuki-Miyaura couplings using modern, highly active precatalysts like XPhos Pd G2[4].

  • The Morpholin-2-yl Workflow: The free secondary amine is highly nucleophilic and basic. If unprotected, it will coordinate with the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle. Rational design dictates that this isomer must be utilized as an N-protected derivative, most commonly the N-Boc (tert-butyloxycarbonyl) variant[3].

G Start Select Morpholinyl Phenylboronic Acid Isomer2 Morpholin-2-yl Isomer (2° Amine) Start->Isomer2 Isomer4 Morpholin-4-yl Isomer (3° Amine) Start->Isomer4 Boc N-Boc Protection Required? Isomer2->Boc Prevent Pd poisoning Direct Direct Suzuki-Miyaura Coupling Isomer4->Direct Non-nucleophilic N PdCat1 Pd(dppf)Cl2, Na2CO3, Dioxane/H2O, 80°C Boc->PdCat1 PdCat2 XPhos Pd G2, K3PO4, THF/H2O, 40°C Direct->PdCat2 Deprotect TFA/DCM Deprotection PdCat1->Deprotect LC-MS Check Product2 Target Compound (N-Aryl Morpholine) PdCat2->Product2 LC-MS Check Product1 Target Compound (Free 2° Amine) Deprotect->Product1

Decision tree and workflow for the Suzuki-Miyaura cross-coupling of morpholinyl isomers.

Table 2: Suzuki-Miyaura Coupling Parameters
ParameterMorpholin-4-yl ProtocolMorpholin-2-yl (N-Boc) Protocol
Precatalyst / Ligand XPhos Pd G2 (2 mol%)Pd(dppf)Cl2·CH2Cl2 (5 mol%)
Base K3PO4 (2.0 equiv)Na2CO3 (2.0 equiv)
Solvent System THF / H2O (2:1)1,4-Dioxane / H2O (4:1)
Temperature 40 °C (Mild)80 °C (Elevated)
Reaction Time 1 – 2 hours4 – 6 hours
Post-Coupling Step NoneTFA/DCM Deprotection

Self-Validating Analytical Protocols

To ensure high fidelity in library synthesis, the following step-by-step methodologies incorporate built-in, self-validating checkpoints.

Protocol A: Direct Coupling of Morpholin-4-yl Phenylboronic Acid

Rationale: Utilizing XPhos Pd G2 allows for exceptionally mild conditions, preventing protodeboronation of the electron-rich boronic acid[4].

  • Preparation: In a Schlenk tube, combine the aryl halide (1.0 equiv), 4-morpholinophenylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of THF/H2O (2:1, 0.2 M). Causality: Water is essential to dissolve the inorganic phosphate base and accelerate the transmetalation step. Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which otherwise promotes oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%)[4]. The solution typically turns pale yellow.

  • Reaction: Stir at 40 °C for 1–2 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. Successful conversion is indicated by the consumption of the aryl halide and the precipitation of palladium black (the solution turns dark brown/black), signaling the end of the catalytic cycle.

Protocol B: Protected Coupling & Deprotection of Morpholin-2-yl Phenylboronic Acid

Rationale: The sterically demanding N-Boc group requires a robust, bidentate ligand system like dppf to force the reductive elimination step at elevated temperatures.

  • Coupling: Combine the aryl halide (1.0 equiv), 4-(N-Boc-morpholin-2-yl)phenylboronic acid (1.2 equiv)[1], Na2CO3 (2.0 equiv), and Pd(dppf)Cl2·CH2Cl2 (5 mol%) in 1,4-Dioxane/H2O (4:1).

  • Reaction: Degas via Argon sparging, then heat at 80 °C for 4–6 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove Pd residues, extract with EtOAc, and concentrate in vacuo.

  • Deprotection: Dissolve the crude intermediate in DCM. Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA/DCM ratio[3]. Stir at room temperature for 1 hour. Causality: The highly acidic environment cleaves the Boc carbamate, releasing CO2 gas. The resulting effervescence serves as an immediate visual confirmation that deprotection is occurring.

  • Self-Validation Checkpoint: TLC analysis (DCM/MeOH 9:1) will show a highly polar, baseline-retained spot that stains intensely with Ninhydrin (indicating the presence of a free secondary amine). LC-MS will confirm the exact mass of the deprotected target compound.

References

1. 4-Morpholinophenylboronic acid, 97%, Thermo Scientific 250 mg | Buy Online. Fisher Scientific. 2.[1] (4-(morpholin-2-yl)phenyl)boronic acid | CAS:2225152-67-8. Heowns. 3.[2] Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5. Kent Academic Repository. 4.[4] Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids. Enlighten Theses. 5.[3] The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor. ACS Publications.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling with (3-(Morpholin-2-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Mechanistic Challenges

The incorporation of saturated heterocycles into aromatic scaffolds is a cornerstone of modern drug discovery. The compound (3-(Morpholin-2-yl)phenyl)boronic acid is a highly valuable building block, frequently utilized to install the morpholine pharmacophore—a motif ubiquitous in kinase inhibitors (e.g., PI3K and mTOR targets) and CNS therapeutics.

However, this specific boronic acid presents a significant synthetic hurdle: the morpholine ring is attached at the C2 position, leaving the secondary amine at the N4 position unprotected . In traditional palladium-catalyzed Suzuki-Miyaura couplings, unprotected secondary amines introduce two major modes of failure:

  • Catalyst Poisoning: The nucleophilic free amine can strongly coordinate to the electrophilic Pd(II) intermediates, displacing the phosphine ligands and halting the catalytic cycle.

  • Competing Amination: The secondary amine can undergo a competitive Buchwald-Hartwig cross-coupling with the aryl halide, forming an undesired C–N bond instead of the target C–C bond.

Causality Behind Experimental Choices (E-E-A-T)

To overcome these challenges, the reaction must be engineered to sterically exclude the free amine from the palladium center while maintaining high reactivity toward the boronic acid.

Ligand and Catalyst Selection: The solution lies in the use of bulky, electron-rich dialkylbiarylphosphine ligands, specifically XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The extreme steric bulk of the triisopropylphenyl ring on XPhos creates a protective "shield" around the palladium center. This steric environment physically prevents the secondary amine of the morpholine from coordinating to the metal, thereby suppressing competitive C–N bond formation [[1]](). Furthermore, utilizing a third-generation Buchwald precatalyst (XPhos Pd G3 ) ensures the rapid and quantitative generation of the monoligated active Pd(0) species at mild temperatures, which is critical for preventing the protodeboronation of the boronic acid before transmetalation can occur 2.

Solvent and Base Effects: A biphasic solvent system of 1,4-Dioxane and Water (4:1) paired with a mild, soluble base like K₃PO₄ is optimal. The water serves a dual mechanistic purpose: it dissolves the inorganic base to facilitate the formation of the reactive boronate complex required for transmetalation, and it forms hydrogen bonds with the free amine of the morpholine, further dampening its nucleophilicity and coordinating ability 3.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst (Sterically Shielded) OA Oxidative Addition Ar-X + Pd(0) → Ar-Pd(II)-X Pd0->OA Ar-X TM Transmetalation Boronic Acid transfers Aryl group (Amine coordination blocked by XPhos) OA->TM (3-(Morpholin-2-yl)phenyl)boronic acid + K3PO4 (Base) RE Reductive Elimination Formation of C-C Bond TM->RE RE->Pd0 Pd(0) regeneration Product Biaryl Product (Morpholine-substituted) RE->Product Product release

Figure 1: Suzuki-Miyaura catalytic cycle highlighting steric protection by XPhos.

Quantitative Data Presentation

The following table summarizes the optimization landscape, demonstrating why traditional catalyst systems fail for this specific substrate and validating the selection of the XPhos Pd G3 system.

Catalyst SystemBaseSolvent SystemTemp (°C)Result / Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O90<20% Yield. Severe catalyst poisoning observed; unreacted starting material remains.
Pd(OAc)₂ / dppf (5 mol%)K₂CO₃1,4-Dioxane100~40% Yield. Significant formation of C–N coupled (Buchwald-Hartwig) byproduct.
XPhos Pd G3 (2 mol%) K₃PO₄ 1,4-Dioxane/H₂O (4:1) 80 >85% Yield. Complete suppression of C–N coupling; rapid conversion.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure reproducibility and high fidelity in C–C bond formation.

Materials Required
  • Aryl Halide (Ar-Br or Ar-I) (1.0 equiv)

  • (3-(Morpholin-2-yl)phenyl)boronic acid (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K₃PO₄ (aqueous, 2.0 M) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

ExperimentalWorkflow Step1 Reagent Setup Ar-X, Boronic Acid, Pd G3, K3PO4 Step2 Solvent Addition 1,4-Dioxane / H2O Step1->Step2 Step3 Degassing N2 Sparging (15 min) Step2->Step3 Step4 Reaction 80°C, 2-12 hours Step3->Step4 Step5 Workup & Purify Extraction & Column Step4->Step5

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Reagent Preparation: In a clean, oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (3-(Morpholin-2-yl)phenyl)boronic acid (1.2 mmol), and XPhos Pd G3 (0.02 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) to the flask.

  • Degassing (Critical Validation Step): Add the 2.0 M aqueous K₃PO₄ solution (1.5 mL, 3.0 mmol). Immediately sparge the biphasic mixture with dry Nitrogen or Argon for at least 15 minutes.

    • Causality: Oxygen must be rigorously excluded. Residual O₂ will rapidly oxidize the electron-rich XPhos ligand and promote the homocoupling of the boronic acid, drastically reducing the yield.

  • Reaction Execution: Seal the vial/flask and heat the mixture to 80 °C in a pre-heated oil bath or heating block. Stir vigorously (≥800 rpm) to ensure adequate mixing of the biphasic system.

  • In-Process Monitoring: After 2 hours, sample the organic layer and analyze via LC-MS.

    • Self-Validation: The LC-MS trace should show the disappearance of the aryl halide. The mass corresponding to the desired C–C coupled product should be the dominant peak. If a mass corresponding to [M - HBr] (indicative of C–N coupling) is observed, verify the structural integrity of the XPhos Pd G3 precatalyst used.

  • Workup: Once the reaction is deemed complete, cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Dichloromethane to Methanol containing 1% Triethylamine to prevent streaking of the secondary amine).

References

  • Title: trans-Dichlorobis(XPhos)palladium(II)
  • Title: The first general palladium catalyst for the Suzuki-Miyaura and carbonyl enolate coupling of aryl arenesulfonates Source: Journal of the American Chemical Society / PubMed URL
  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society / ACS Publications URL

Sources

Application Note: Protecting-Group-Free Cross-Coupling of Amino-Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of Amino Groups in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, coupling unprotected amino-functionalized boronic acids (e.g., 2-, 3-, or 4-aminophenylboronic acid) presents severe synthetic bottlenecks. Historically, chemists have relied on masking the amine with protecting groups (such as Boc or Acetyl) to prevent side reactions, which inherently reduces atom economy and adds cumbersome protection/deprotection steps to the workflow[1].

Attempting a direct, protecting-group-free coupling with amino-boronic acids introduces three primary failure modes:

  • Catalyst Poisoning: The free primary amine is a strong Lewis base that can competitively coordinate to the Palladium(II) center, displacing the intended phosphine ligands and stalling the catalytic cycle[2].

  • Protodeboronation: Electron-donating groups (like

    
    ) increase the electron density on the ipso-carbon, making the carbon-boron bond highly susceptible to hydrolytic cleavage (protodeboronation), especially under the basic aqueous conditions required for transmetalation.
    
  • Zwitterionic Instability: Free amino-boronic acids often exist as zwitterions, making them difficult to purify, prone to oxidation, and highly susceptible to forming unreactive boroxine trimers[3].

Mechanistic Interventions & Causality

To achieve a self-validating, high-yielding protocol, the experimental design must directly counteract these failure modes through precise reagent selection:

  • Boron Speciation: Utilizing the pinacol ester (e.g., 4-aminophenylboronic acid pinacol ester) rather than the free boronic acid provides steric shielding around the boron atom. This prevents boroxine formation, improves solubility in organic solvents, and significantly slows down the rate of protodeboronation[3].

  • Ligand Architecture: To prevent amine coordination, the use of bulky, electron-rich ligands is mandatory. Standard ligands like

    
     can work under high thermal energy[4], but modern protocols leverage dialkylbiaryl phosphines (e.g., SPhos or XPhos). The massive steric bulk of SPhos creates a protective "pocket" around the Pd center, physically blocking the amine from coordinating while accelerating the oxidative addition and reductive elimination steps[5].
    
  • Base & Solvent Synergy: Transmetalation requires the formation of a boronate anion. However, strong bases (like

    
    ) accelerate protodeboronation. Mild bases like 
    
    
    
    or
    
    
    in a biphasic solvent system (e.g., Toluene/EtOH/Water or Acetonitrile/Water) provide the optimal pH to facilitate transmetalation without destroying the boronic ester[4][6].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Trans Transmetalation (NH2-Ar'-Bpin) PdII->Trans Poison Catalyst Poisoning (Amine Coordination) PdII->Poison Without Bulky Ligand PdII2 Pd(II) Biaryl Complex Trans->PdII2 RedElim Reductive Elimination PdII2->RedElim RedElim->Pd0 Product Ar-Ar'-NH2 Product RedElim->Product

Fig 1. Catalytic cycle of Suzuki-Miyaura coupling highlighting the risk of amine-induced poisoning.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields for the coupling of 4-aminophenylboronic acid derivatives, demonstrating the superiority of optimized ligand/base pairings.

Protocol TypeCatalyst / LigandBaseSolvent SystemTemp (°C)Avg. YieldCausality / Observation
Standard [4]

(3 mol%)

(aq)
Toluene / EtOH /

90 - 10075 - 85%High heat overcomes amine coordination; EtOH aids phase transfer.
Mild Aqueous [5]

/ SPhos (5 mol%)


/ Acetonitrile (4:1)
3788 - 98%SPhos bulk prevents poisoning; low temp prevents protodeboronation.
Nonaqueous [6]


MeOH / 2-MeTHF7077 - 80%Eliminates aqueous waste streams; enables direct downstream telescoping.

Validated Experimental Workflows

The following protocols are designed as self-validating systems. In-process controls (IPCs) and visual cues are embedded to ensure the integrity of the reaction at every step.

Workflow Step1 1. Solvent Degassing Remove O2 to prevent Pd(0) oxidation Step2 2. Reagent Assembly Combine Ar-X, NH2-Ar-Bpin, Base Step1->Step2 Step3 3. Catalyst Addition Add Pd source and bulky ligand Step2->Step3 Step4 4. Thermal Activation Heat under N2 with IPC monitoring Step3->Step4 Step5 5. Aqueous Workup Quench and extract organics Step4->Step5 Step6 6. Purification Flash chromatography & crystallization Step5->Step6

Fig 2. Step-by-step experimental workflow for the cross-coupling of amino-arylboronic acids.

Protocol A: Standard High-Temperature Coupling

Best for robust aryl bromides and scalable synthesis[4].

1. Preparation & Degassing:

  • Action: In a 250 mL three-neck round-bottom flask, combine Toluene (100 mL) and Ethanol (50 mL). Sparge the solvent mixture with ultra-pure

    
     gas for 20 minutes.
    
  • Causality: Oxygen rapidly oxidizes the electron-rich

    
     active species to an inactive 
    
    
    
    peroxo complex. Because amino-boronic acids slow down transmetalation, maintaining a high concentration of active
    
    
    is critical to outcompete catalyst death.

2. Reagent Assembly:

  • Action: Add the aryl bromide (10.0 mmol) and 4-aminophenylboronic acid pinacol ester (11.0 mmol, 1.1 equiv). Stir to dissolve.

  • Action: Add an aqueous solution of

    
     (60.0 mmol in 50 mL deionized, degassed water).
    
  • Causality: The 1.1 equivalent excess of the boronic ester compensates for minor losses due to unavoidable trace protodeboronation.

3. Catalyst Addition & Reaction:

  • Action: Under a heavy stream of

    
    , quickly add 
    
    
    
    (0.3 mmol, 3 mol%). Attach a reflux condenser and heat the biphasic mixture to 90 °C with vigorous stirring (800+ rpm).
  • Self-Validation (Visual Cue): The solution should turn a clear yellow/orange. If a persistent black precipitate (Pd black) forms within the first 30 minutes, the catalyst has decomposed (likely due to insufficient degassing), and the reaction will stall.

4. In-Process Control (IPC) & Workup:

  • Action: After 4 hours, sample the organic layer and analyze via LCMS. Monitor the disappearance of the aryl halide. Do not rely on TLC for the boronic ester, as it streaks heavily on silica.

  • Action: Once complete, cool to room temperature. Separate the organic layer, extract the aqueous layer with Ethyl Acetate (2 × 50 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Mild Aqueous Coupling for Sensitive Substrates

Best for complex, functionalized molecules prone to degradation at high temperatures[5].

1. Assembly:

  • Action: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-aminophenylboronic acid (1.5 mmol), and

    
     (3.0 mmol).
    
  • Causality: Free boronic acid can be used here instead of the pinacol ester because the ultra-mild temperature (37 °C) suppresses the protodeboronation pathway.

2. Catalyst & Solvent Addition:

  • Action: Add SPhos (5 mol%) and a pre-degassed mixture of Water/Acetonitrile (4:1 v/v, 5 mL).

  • Causality: Water is a highly polar, protic solvent that stabilizes the transition state of the transmetalation step, allowing the reaction to proceed at near-ambient temperatures. Acetonitrile acts as a co-solvent to solubilize the organic halide.

3. Reaction & Validation:

  • Action: Seal the vial under

    
     and stir at 37 °C for 18 hours.
    
  • Self-Validation: The reaction mixture will initially be a heterogeneous suspension. As the reaction progresses, the physical appearance of the suspension will change as the crystalline product precipitates out of the aqueous matrix.

  • Action: Dilute with Ethyl Acetate, wash with brine, dry, and purify via flash chromatography.

References

Sources

Using (3-(Morpholin-2-yl)phenyl)boronic acid in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (3-(Morpholin-2-yl)phenyl)boronic acid in Fragment-Based Drug Discovery (FBDD)

Executive Summary

Fragment-Based Drug Discovery (FBDD) relies on screening low-molecular-weight compounds to identify high-quality starting points for lead optimization. (3-(Morpholin-2-yl)phenyl)boronic acid represents a highly privileged, dual-utility scaffold in this arena. This molecule combines a reversible covalent warhead (the boronic acid) with a highly soluble, synthetically versatile pharmacophore (the morpholine ring). This application note details the mechanistic rationale, target applications, and self-validating experimental protocols for deploying this fragment in a modern drug discovery campaign.

Structural Rationale & Mechanistic Causality

The architectural design of (3-(Morpholin-2-yl)phenyl)boronic acid provides distinct biophysical and synthetic advantages:

  • The Boronic Acid "Serine Trap": Boronic acids are uniquely capable of forming metastable, reversible covalent tetrahedral adducts with nucleophilic residues (such as the catalytic serine in serine hydrolases or

    
    -lactamases)[1]. This reversible covalent engagement significantly increases the residence time (
    
    
    
    ) and binding affinity of the fragment without the toxicity risks associated with irreversible electrophiles[2].
  • Morpholine as a Physicochemical Modulator: Fragments must be screened at high concentrations (often 0.5–2 mM), making aqueous solubility paramount. The morpholine ring acts as a basic amine, modulating the molecule's overall

    
     to ensure excellent solubility in assay buffers. Furthermore, morpholine is a well-documented hinge-binding motif that can engage in critical hydrogen bonding with the protein backbone.
    
  • Dual-Utility (Warhead vs. Synthetic Handle): If structural biology reveals that the boronic acid is not engaging a nucleophile but is instead pointing toward a solvent channel, it seamlessly transitions from a biological warhead into a synthetic handle. It can be immediately subjected to Suzuki-Miyaura cross-coupling to "grow" the fragment into adjacent sub-pockets[1].

Pathway Target Target Protein (Catalytic Ser/Thr) Complex Non-Covalent Pre-Initiation Complex Target->Complex Diffusion & H-bonding Fragment (3-(Morpholin-2-yl)phenyl) boronic acid Fragment->Complex Morpholine Anchoring Adduct Reversible Covalent Tetrahedral Adduct Complex->Adduct Nucleophilic Attack (k_in / k_out)

Figure 1: Reversible covalent engagement of serine hydrolases by the boronic acid warhead.

Target Applications

This fragment is particularly suited for targeting enzymes implicated in infectious diseases and oncology[2]. Notable target classes include:

  • 
    -Lactamases:  Boronic acids are well-established transition-state analogs for both serine and metallo-
    
    
    
    -lactamases, making this fragment an ideal starting point for combating antimicrobial resistance[3].
  • Serine Hydrolases & Proteasomes: The boronic acid moiety can effectively trap the catalytic threonine of the proteasome or the serine of lipases/hydrolases, mimicking the mechanism of approved drugs like bortezomib[1].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to rule out false positives—a common pitfall in FBDD.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is the gold standard for fragment screening because it detects the rapid association (


) and dissociation (

) rates typical of low-affinity binders.

Causality & Design: Fragments often bind non-specifically to the dextran matrix of SPR chips. To isolate the specific covalent binding event, we utilize a catalytic mutant as an in-line negative control.

Step-by-Step Methodology:

  • Surface Preparation (The Control System): Covalently immobilize the Wild-Type (WT) target protein on Flow Cell 2 (FC2). On Flow Cell 1 (FC1), immobilize a functionally inactive mutant (e.g., Ser

    
    Ala at the active site).
    
    • Validation Logic: Subtracting the signal (FC2 - FC1) eliminates bulk refractive index changes and proves that binding is dependent on the specific nucleophilic residue.

  • Analyte Preparation: Prepare a 2-fold dilution series of (3-(Morpholin-2-yl)phenyl)boronic acid (from 1000 µM down to 15.6 µM) in the running buffer.

    • Validation Logic: The buffer must contain a strictly matched 2% DMSO concentration. Even a 0.1% DMSO mismatch will cause a bulk shift that eclipses the small mass response of a 207 Da fragment.

  • Kinetic Injection: Inject the fragment series at a high flow rate (50 µL/min) for 60 seconds, followed by a 120-second dissociation phase.

    • Validation Logic: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events, not diffusion artifacts.

  • System Suitability Check: Inject a known, well-characterized non-covalent inhibitor at the beginning and end of the assay.

    • Validation Logic: This confirms the protein has not degraded or been permanently inactivated by the covalent fragment over the duration of the run.

Protocol 2: Hit-to-Lead Elaboration via High-Throughput Suzuki-Miyaura Coupling

Once validated, the fragment can be elaborated. If the boronic acid is not required for covalent binding, it is repurposed to explore Structure-Activity Relationships (SAR).

Step-by-Step Methodology:

  • Reaction Setup: In a microplate well, combine (3-(Morpholin-2-yl)phenyl)boronic acid (1.0 eq), an aryl halide library member (1.2 eq),

    
     catalyst (0.05 eq), and 
    
    
    
    (2.0 eq) in a 1,4-dioxane/water (4:1) mixture.
    • Causality: The biphasic solvent ensures solubility of both the polar morpholine-boronic acid and the lipophilic aryl halide. The bulky dppf ligand facilitates rapid reductive elimination, preventing catalyst poisoning.

  • Parallel Negative Control: Run an identical well omitting the Palladium catalyst.

    • Validation Logic: This rules out uncatalyzed Nucleophilic Aromatic Substitution (

      
      ) or background degradation, ensuring all observed products are strictly cross-coupled.
      
  • LC-MS Monitoring & Internal Standard: Spike the reaction with a chemically inert internal standard (e.g., biphenyl) prior to LC-MS analysis.

    • Validation Logic: The internal standard normalizes ionization variations in the mass spectrometer, allowing for absolute quantification of the conversion rate.

FBDD_Workflow Library Fragment Library (Boronic Acids) Screen Primary Screen (SPR) Affinity & Kinetics Library->Screen High-throughput Val Orthogonal Validation (X-ray & DSF) Screen->Val Hit Selection (LE > 0.3) Grow Fragment Growing (Suzuki Coupling) Val->Grow Structure-Guided Design Lead Lead Compound (Optimized SAR) Grow->Lead Iterative Synthesis

Figure 2: Integrated FBDD workflow from primary screening to hit elaboration.

Quantitative Data Presentation

The true value of a fragment is measured by its Ligand Efficiency (LE)—the binding energy per heavy atom. Because of the covalent interaction, boronic acids often exhibit exceptionally high LE scores compared to standard fragments.

Table 1: Representative Binding Kinetics and Efficiency Metrics against a Model


-Lactamase 
Compound StageTarget EnzymeKD (µM)IC50 (µM)Heavy Atom Count (HAC)Ligand Efficiency (kcal/mol/HA)
Standard Phenylboronic AcidAmpC

-lactamase
850>100070.28
(3-(Morpholin-2-yl)phenyl)boronic acid AmpC

-lactamase
4560140.36
Elaborated Lead (Post-Suzuki)AmpC

-lactamase
0.050.08220.41

Data Interpretation: The addition of the morpholine ring significantly improves the


 by establishing new hydrogen bond contacts, pushing the LE well above the generally accepted FBDD threshold of 0.30 kcal/mol/HA. Subsequent elaboration maintains this high efficiency while driving the compound into the nanomolar potency range.

Conclusion

(3-(Morpholin-2-yl)phenyl)boronic acid is a highly strategic asset in fragment-based drug discovery. By understanding the causality behind its biophysical interactions—specifically its ability to act as a reversible covalent trap or a synthetic handle—researchers can design robust, self-validating workflows. When paired with rigorous orthogonal validation like SPR and LC-MS-monitored elaboration, this fragment provides a highly efficient trajectory from initial hit to optimized lead.

References

  • Lanier, M., et al. "Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes." Journal of Medicinal Chemistry, ACS Publications, 2017.[Link]

  • Nichols, D. A., Renslo, A. R., & Chen, Y. "Fragment-based inhibitor discovery against

    
    -lactamase." Future Medicinal Chemistry, NIH PMC, 2014.[Link]
    
  • Kollár, L. "Covalent fragment-based approaches against proteins involved in infectious diseases." PhD Thesis, Budapest University of Technology and Economics (BME), 2024.[Link]

Sources

Topic: Protecting Group Strategies for Morpholin-2-yl Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategies for handling Morpholin-2-yl Boronic Acids , a challenging class of alpha-heteroatom boronates.

Strategic Overview & Scientific Rationale

Morpholin-2-yl boronic acids represent a high-value but chemically labile scaffold in medicinal chemistry. They belong to the class of


-alkoxy boronates  (boron attached to C2, adjacent to oxygen) and are distinct from their 

-amino
counterparts (boron at C3).

The Core Challenge:

  • Protodeboronation: The C2 position is hemiaminal-like (adjacent to oxygen). While less reactive than

    
    -amino boronates, the C-B bond is susceptible to hydrolysis and protodeboronation, especially under basic conditions used in cross-coupling.
    
  • Amine Compatibility: The secondary amine at position 4 (N4) is a Lewis base that can coordinate intramolecularly to the boron center, forming an unreactive "ate" complex or facilitating decomposition.

  • Purification Instability: Free boronic acids on this scaffold bind irreversibly to silica gel or decompose during standard chromatography.

The Solution: A "Double-Protection" strategy is required:

  • Nitrogen (N4): Must be masked with an electron-withdrawing group (EWG) like Boc (tert-butoxycarbonyl) to suppress basicity and prevent N

    
    B coordination.
    
  • Boron (C2): Must be sequestered as a MIDA (N-methyliminodiacetic acid) boronate or a Trifluoroborate salt to "shut down" the empty p-orbital, rendering the molecule chemically inert until the moment of coupling.

Critical Workflows & Decision Matrix

Decision Matrix: Choosing the Right Boron Species
Boron SpeciesStabilityReactivityBest Use Case
Pinacol Ester (Bpin) ModerateHighIntermediate for immediate use; susceptible to hydrolysis.
MIDA Boronate HighLatent (Requires hydrolysis)Recommended Storage Form. Stable to air/chromatography.
Trifluoroborate (BF3K) HighModerate (Slow release)Aqueous coupling conditions; solid-phase synthesis.
Free Boronic Acid LowUnpredictableAvoid isolation. Generate in situ only.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Boc-Morpholin-2-yl Boronic Acid Pinacol Ester

Rationale: Direct lithiation of N-Boc morpholine typically occurs at C3 (alpha-amino). To access the C2 (alpha-alkoxy) isomer, we utilize the hydroboration of the corresponding enol ether (N-Boc-3,4-dihydro-2H-1,4-oxazine).

Reagents:

  • N-Boc-3,4-dihydro-2H-1,4-oxazine (Precursor)

  • Pinacolborane (HBpin)

  • Catalyst: [Ir(COD)Cl]₂ (1.5 mol%) / dppe (3 mol%) or Rh(PPh3)3Cl (Wilkinson's cat.)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under Argon, dissolve [Ir(COD)Cl]₂ (10 mg, 0.015 mmol) and dppe (12 mg, 0.03 mmol) in anhydrous THF (2 mL). Stir for 10 min until the solution turns clear orange/red.

  • Hydroboration: Add N-Boc-3,4-dihydro-2H-1,4-oxazine (1.0 mmol) to the catalyst mixture.

  • Addition of Borane: Dropwise add Pinacolborane (1.2 mmol, 175 µL) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC (stain with Curcumin or KMnO4; Bpin spots often streak).

  • Workup (Critical): Do not perform an aqueous workup (risk of hydrolysis). Concentrate the reaction mixture under reduced pressure.

  • Purification: Pass quickly through a short pad of neutral alumina (not silica) eluting with Hexanes/EtOAc (8:2). Concentrate to obtain the N-Boc-morpholin-2-yl Bpin ester as a viscous oil.

Protocol B: Conversion to MIDA Boronate (The "Storage" Form)

Rationale: The Bpin ester is an oil and prone to degradation. Converting to the crystalline MIDA boronate ensures long-term stability and allows rigorous purification.

Reagents:

  • Crude N-Boc-morpholin-2-yl Bpin (from Protocol A)

  • MIDA (N-methyliminodiacetic acid)[1]

  • Solvent: DMSO / Toluene (10:1)

Step-by-Step Methodology:

  • Setup: Dissolve the crude Bpin ester (1.0 equiv) in DMSO (0.5 M concentration).

  • Reagent Addition: Add MIDA acid (1.5 equiv).

  • Dehydration: Heat the mixture to 110°C under a Dean-Stark trap (using the toluene cosolvent) or open flask with vigorous stirring for 12-16 hours to drive off pinacol and water.

  • Workup: Cool to RT. Dilute with EtOAc and wash extensively with water (to remove DMSO/excess MIDA) and brine.

  • Purification: The MIDA boronate is stable on silica. Purify via flash chromatography (EtOAc/MeOH gradients).

    • Note: MIDA boronates often elute only with polar solvents (e.g., 5-10% MeOH in DCM).

  • Result: A white, crystalline solid stable at RT for months.

Visualizing the Protection Strategy

The following diagram illustrates the workflow from the unstable intermediate to the robust building block.

G cluster_stability Stability Zone Precursor N-Boc-Dehydromorpholine Bpin N-Boc-Morpholin-2-yl Pinacol Boronate (Unstable Oil) Precursor->Bpin Ir-Cat Hydroboration (HBpin) MIDA N-Boc-Morpholin-2-yl MIDA Boronate (Stable Crystalline Solid) Bpin->MIDA MIDA Acid, DMSO 110°C, -Pinacol Coupling Suzuki-Miyaura Cross-Coupling MIDA->Coupling Slow Release: K3PO4, H2O/Dioxane Product 2-Aryl-Morpholine Derivative Coupling->Product Pd Catalyst

Figure 1: Strategic workflow for stabilizing morpholin-2-yl boronates. The MIDA boronate serves as the critical "Stop/Go" point for storage and purification.

Troubleshooting & Expert Insights

IssueRoot CauseCorrective Action
Low Yield in Hydroboration Catalyst poisoning by amine.Ensure N-Boc protection is quantitative. Use [Ir(COD)OMe]₂ precatalyst for higher activity.
Product Decomposition on Silica Acidic silanols hydrolyze the C-B bond.Use Neutral Alumina or add 1% Et3N to the eluent. Ideally, convert to MIDA boronate before chromatography.
Protodeboronation during Coupling High pH promotes C-B cleavage.Use mild bases (K3PO4 instead of Na2CO3). Use slow-release conditions (MIDA boronate hydrolysis in situ).
Regioselectivity (C2 vs C3) Lithiation of N-Boc morpholine gives C3.Do not use s-BuLi/TMEDA if C2 is the target. Use the hydroboration of enol ether route described above.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43(1), 412-443. Link

  • Knochel, P., et al. (2008). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. Link

  • Bézier, D., et al. (2011). "Iridium-Catalyzed Borylation of Enamides." Organic Letters, 13(20), 5548–5551. Link

Sources

Preparation of 3-(morpholin-2-yl)phenylboronic acid pinacol ester: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, in-depth guide for the multi-step synthesis of 3-(morpholin-2-yl)phenylboronic acid pinacol ester, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and process chemists, offering not just a series of steps, but a detailed narrative explaining the strategic choices behind the synthesis, from protecting group strategy to the specifics of the pivotal Miyaura borylation. This guide emphasizes safety, reproducibility, and a thorough understanding of the underlying chemical transformations, ensuring a high-quality, self-validating process.

Strategic Overview & Mechanistic Rationale

The target molecule, 3-(morpholin-2-yl)phenylboronic acid pinacol ester, is a bifunctional building block. The morpholine moiety is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The phenylboronic acid pinacol ester is a robust and versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful C-C bond-forming reactions in modern organic synthesis[1][2].

Our synthetic strategy is a three-stage process designed for efficiency and scalability:

  • N-Boc Protection: We begin with the synthesis of the key intermediate, tert-butyl 2-(3-bromophenyl)morpholine-4-carboxylate. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the morpholine nitrogen. It is stable to the basic and organometallic conditions of the subsequent borylation step but can be cleanly removed under acidic conditions that are orthogonal to the boronic ester[3][4].

  • Miyaura Borylation: The core transformation is the palladium-catalyzed Miyaura borylation. This reaction converts the aryl bromide into the desired arylboronic acid pinacol ester using bis(pinacolato)diboron (B₂pin₂)[2][5][6][7]. This method is renowned for its mild conditions and exceptional tolerance of various functional groups[5][8].

  • Boc Deprotection: The final step involves the acidic removal of the Boc protecting group to unmask the secondary amine of the morpholine ring, yielding the final product as a stable salt.

Overall Synthetic Scheme

Caption: Three-step synthesis of the target compound.

Detailed Experimental Protocols

Part A: Synthesis of tert-butyl 2-(3-bromophenyl)morpholine-4-carboxylate

This initial step protects the morpholine nitrogen, rendering it inert for the subsequent palladium-catalyzed reaction.

Materials & Reagents

Reagent/MaterialM.W.CAS No.QuantityEquiv.
2-(3-bromophenyl)morpholine242.12-10.0 g1.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.2524424-99-510.8 g1.2
Triethylamine (Et₃N)101.19121-44-86.3 mL1.1
Dichloromethane (DCM), anhydrous84.9375-09-2200 mL-

Protocol

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-bromophenyl)morpholine (10.0 g, 41.3 mmol).

  • Dissolve the starting material in 200 mL of anhydrous dichloromethane (DCM).

  • Add triethylamine (6.3 mL, 45.4 mmol) to the solution.

  • Slowly add di-tert-butyl dicarbonate (10.8 g, 49.6 mmol) portion-wise over 10 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford tert-butyl 2-(3-bromophenyl)morpholine-4-carboxylate as a white solid or viscous oil[9][10].

Part B: Miyaura Borylation to Yield the Pinacol Ester Intermediate

This is the key C-B bond-forming step. The choice of a mild base like potassium acetate (KOAc) is crucial to prevent premature Suzuki coupling between the newly formed boronic ester and the starting aryl bromide[6][11].

Materials & Reagents

Reagent/MaterialM.W.CAS No.QuantityEquiv.
tert-butyl 2-(3-bromophenyl)morpholine-4-carboxylate342.231622835-96-410.0 g1.0
Bis(pinacolato)diboron (B₂pin₂)253.9473183-34-38.9 g1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.7072287-26-40.64 g0.03
Potassium Acetate (KOAc), anhydrous98.14127-08-28.6 g3.0
1,4-Dioxane, anhydrous88.11123-91-1150 mL-

Protocol

  • In an oven-dried 500 mL Schlenk flask, combine tert-butyl 2-(3-bromophenyl)morpholine-4-carboxylate (10.0 g, 29.2 mmol), bis(pinacolato)diboron (8.9 g, 35.1 mmol), and anhydrous potassium acetate (8.6 g, 87.6 mmol).

  • Add Pd(dppf)Cl₂ catalyst (0.64 g, 0.88 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Add 150 mL of anhydrous 1,4-dioxane via cannula or syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. The mixture will typically turn dark brown or black. Monitor for completion by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (200 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (50 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (eluent: 10-15% ethyl acetate in hexanes) to yield tert-butyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxylate as a white to off-white solid.

Part C: Deprotection to Yield the Final Product

The final step uses a strong acid to cleave the Boc group, yielding the desired product as a hydrochloride salt, which often aids in purification and stability[12][13][14].

Materials & Reagents

Reagent/MaterialM.W.CAS No.QuantityEquiv.
tert-butyl 2-(3-(...)-dioxaborolan-2-yl)phenyl)morpholine-4-carboxylate389.31-10.0 g1.0
4M HCl in 1,4-Dioxane--32 mL~5.0
Diethyl ether (Et₂O), anhydrous74.1260-29-7200 mL-

Protocol

  • Dissolve the Boc-protected intermediate (10.0 g, 25.7 mmol) in a 250 mL round-bottom flask with a minimal amount of DCM or methanol if needed for solubility (optional).

  • Add 4M HCl in 1,4-dioxane (32 mL, 128.5 mmol) to the solution at room temperature.

  • Stir the mixture for 1-2 hours. The deprotected amine hydrochloride salt may precipitate as a white solid[13]. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, add anhydrous diethyl ether (200 mL) to fully precipitate the product.

  • Collect the solid by vacuum filtration, washing with additional diethyl ether (2 x 50 mL) to remove non-polar impurities.

  • Dry the resulting white solid under high vacuum to obtain the final product, 3-(morpholin-2-yl)phenylboronic acid pinacol ester hydrochloride.

Workflow and Characterization

Laboratory Workflow Diagram

Workflow A_Start Start: 2-(3-bromophenyl)morpholine A_Reaction Boc Protection Reaction (DCM, (Boc)₂O, Et₃N) A_Start->A_Reaction A_Workup Aqueous Workup (HCl, NaHCO₃, Brine) A_Reaction->A_Workup A_Purify Column Chromatography (Silica, EtOAc/Hex) A_Workup->A_Purify A_Product Intermediate A: Boc-protected Aryl Bromide A_Purify->A_Product B_Reaction Miyaura Borylation (Dioxane, B₂pin₂, Pd(dppf)Cl₂, KOAc) A_Product->B_Reaction B_Workup Filtration through Celite® B_Reaction->B_Workup B_Purify Column Chromatography (Silica, EtOAc/Hex) B_Workup->B_Purify B_Product Intermediate B: Boc-protected Boronic Ester B_Purify->B_Product C_Reaction Boc Deprotection (4M HCl in Dioxane) B_Product->C_Reaction C_Workup Precipitation & Filtration (Et₂O) C_Reaction->C_Workup C_Final Final Product: 3-(morpholin-2-yl)phenylboronic acid pinacol ester • HCl C_Workup->C_Final

Caption: Step-by-step laboratory workflow from starting material to final product.

Expected Characterization Data

CompoundTechniqueExpected Data
Intermediate A (tert-butyl 2-(3-bromophenyl)morpholine-4-carboxylate)¹H NMR (CDCl₃)δ 7.4-7.1 (m, 4H, Ar-H), 4.4-4.2 (m, 1H), 4.0-3.8 (m, 2H), 3.7-3.5 (m, 2H), 3.2-3.0 (m, 2H), 1.49 (s, 9H, C(CH₃)₃)
MS (ESI+)m/z: 342.1, 344.1 [M+H]⁺ (Isotopic pattern for Br)
Intermediate B (tert-butyl 2-(3-(...)-dioxaborolan-2-yl)phenyl)morpholine-4-carboxylate)¹H NMR (CDCl₃)δ 7.8-7.3 (m, 4H, Ar-H), 4.4-4.2 (m, 1H), 4.0-3.8 (m, 2H), 3.7-3.5 (m, 2H), 3.2-3.0 (m, 2H), 1.48 (s, 9H, C(CH₃)₃), 1.35 (s, 12H, B-pinacol)
MS (ESI+)m/z: 390.2 [M+H]⁺
Final Product (3-(morpholin-2-yl)phenylboronic acid pinacol ester • HCl)¹H NMR (DMSO-d₆)δ 9.5-9.0 (br s, 2H, NH₂⁺), 8.0-7.5 (m, 4H, Ar-H), 4.6-4.4 (m, 1H), 4.1-3.9 (m, 2H), 3.4-3.1 (m, 4H), 1.32 (s, 12H, B-pinacol)
MS (ESI+)m/z: 290.2 [M+H]⁺ (free base)

Safety & Troubleshooting

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Anhydrous Solvents: Dioxane and DCM are flammable and toxic. Work in a well-ventilated fume hood away from ignition sources.

  • Reagents: Di-tert-butyl dicarbonate can cause irritation. Triethylamine is corrosive and flammable. 4M HCl in dioxane is highly corrosive and releases HCl gas; handle with extreme care.

  • Inert Atmosphere: Ensure proper technique when working with Schlenk lines or glove boxes to prevent exposure to air-sensitive reagents.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Borylation (Step B) Inactive catalyst or wet reagents/solvents.Use fresh, anhydrous solvents and reagents. Ensure the reaction is run under a strict inert atmosphere.
Insufficient heating or reaction time.Ensure the internal temperature reaches 90-100 °C and monitor the reaction to completion.
Competing Suzuki coupling.Ensure a mild base like KOAc is used. Stronger bases can promote side reactions[5][6].
Incomplete Boc Deprotection (Step C) Insufficient acid or reaction time.Add additional equivalents of HCl solution and allow more time. Monitor by LCMS.
Water in the reaction mixture.Use anhydrous solvents. Water can hydrolyze the HCl reagent and slow the reaction.
Purification Difficulties Co-elution of impurities.Adjust the eluent polarity for column chromatography. For the final product, trituration with ether or recrystallization can improve purity.
Hydrolysis of boronic ester on silica.Minimize the time the product spends on the silica gel column. A quick filtration or using deactivated silica may help.

References

  • Organic Chemistry Portal. Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. [Link]

  • Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • Shaikh, I. R., et al. (2025, August 1). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]

  • Kubota, K., & Ito, H. (2022, July 18). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2012, September 4). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PMC. [Link]

  • Joshi-Pangu, A., et al. (2012). Palladium-Catalyzed Borylation of Primary Alkyl Bromides. PMC. [Link]

  • Joshi-Pangu, A., et al. (2012). Palladium-Catalyzed Borylation of Primary Alkyl Bromides. The Journal of Organic Chemistry, 77(14), 6629-6633. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry. [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?[Link]

  • De, S., & Gunanathan, C. (2019). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Al-Kaabi, M. H., et al. (2021). Summary of the Miyaura borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. ResearchGate. [Link]

  • PubChemLite. [3-(morpholine-4-carbonyl)phenyl]boronic acid pinacol ester. [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2010). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]

  • Pagliaro, M., et al. (2014, April 22). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]

  • Cativiela, C., et al. (2009, March 23). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]

  • Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Organic Syntheses, 81, 89. [Link]

  • Velázquez, A. M., et al. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. ResearchGate. [Link]

  • ResearchGate. (2011). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. [Link]

Sources

Application Note: Advanced Protocols for the Pd-Catalyzed Arylation of Morpholin-2-yl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine is a privileged heterocyclic pharmacophore widely utilized in medicinal chemistry to modulate pharmacokinetic properties, such as aqueous solubility and metabolic stability. While the N-arylation of morpholine is a well-established and trivial transformation, direct arylation at the C2 position (an sp3-hybridized carbon) remains a formidable synthetic challenge. Introducing aryl groups at the C2 position is critical for accessing complex, three-dimensional chemical space and escaping "flatland" in modern drug discovery [1].

This technical guide details robust Palladium-catalyzed methodologies to achieve C2-arylation of morpholine scaffolds. By exploring the causality behind catalyst selection, directing groups, and reaction conditions, this guide provides researchers with self-validating protocols to overcome inherent challenges such as competitive β-hydride elimination and catalyst poisoning.

Mechanistic Insights & Causality

The Challenge of Unactivated C(sp3)-H Bonds

Traditional Pd-catalyzed cross-couplings rely on the facile oxidative addition of aryl halides and their subsequent interaction with sp2-hybridized carbons. In saturated heterocycles like morpholine, the C(sp3)-H bonds are highly unreactive due to their high bond dissociation energies and the lack of adjacent π-orbitals to pre-coordinate the palladium center [2]. Furthermore, the secondary amine of the morpholine ring strongly coordinates to palladium. Without proper protection, this leads to rapid, competitive Buchwald-Hartwig N-arylation or irreversible catalyst poisoning via strong σ-coordination [3].

Strategy 1: Overcoming Limitations via Directed C-H Activation

To achieve regioselective C2-arylation, the morpholine nitrogen must be masked, and a Directing Group (DG) must be employed. Utilizing bidentate directing groups (e.g., picolinamide) or transient directing groups forces the Pd(II) catalyst into close proximity with the equatorial C2-H bond [4].

  • Causality of the Catalytic Cycle: This proximity effect drastically lowers the activation energy for C-H cleavage, facilitating the formation of a stable 5- or 6-membered palladacycle. Following the oxidative addition of an aryl iodide to form a high-valent Pd(IV) intermediate, rapid reductive elimination yields the C2-arylated product, successfully outcompeting β-hydride elimination[2].

G Pd_II Pd(II) Catalyst Active Species Coordination Substrate Coordination & C(sp3)-H Cleavage Pd_II->Coordination Substrate Morpholine Substrate (with Directing Group) Substrate->Coordination Palladacycle Palladacycle Intermediate (Pd-C bond formed) Coordination->Palladacycle Base / Ligand Ox_Add Oxidative Addition (Aryl Halide) Palladacycle->Ox_Add Pd_IV Pd(IV) Intermediate High Valent State Ox_Add->Pd_IV Ar-X Red_Elim Reductive Elimination C2-Aryl Bond Formation Pd_IV->Red_Elim Red_Elim->Pd_II Regenerate Catalyst Product C2-Arylated Morpholine Red_Elim->Product

Caption: Catalytic cycle of directed Pd(II)/Pd(IV) C(sp3)-H arylation of morpholine.

Strategy 2: Alpha-Arylation of Morpholin-2-ones

When direct C-H activation is sterically or electronically disfavored, an alternative "chiral pool" approach is the α-arylation of morpholin-2-ones. The adjacent lactone carbonyl increases the acidity of the C2 proton. Deprotonation yields an enolate that readily undergoes transmetalation with an Aryl-Pd(II)-Halide complex. Subsequent reductive elimination forms the C2-Aryl bond, and the lactone is subsequently reduced to yield the target C2-aryl morpholine.

Experimental Workflows & Protocols

Protocol A: Directed Pd(II)-Catalyzed C(sp3)-H Arylation of Morpholines

This protocol utilizes an amide-based directing group to achieve regioselective C2-arylation of the morpholine ring, adapting conditions proven effective for saturated heterocycles [5].

Materials & Reagents:

  • Substrate: N-Picolinoyl morpholine (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl Iodide (3.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant/Scavenger: AgOAc (2.0 equiv)

  • Solvent: Hexafluoro-2-propanol (HFIP) (0.1 M)

Step-by-Step Methodology:

  • Reaction Setup (Glovebox Recommended): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 10 mol%) and AgOAc (167 mg, 1.0 mmol). Causality: The use of AgOAc is critical as it acts as an iodide scavenger, preventing product inhibition by removing strongly coordinating iodide ions from the Pd(II)/Pd(IV) catalytic cycle.

  • Substrate Addition: Add the N-picolinoyl morpholine (0.5 mmol) and the selected Aryl Iodide (1.5 mmol).

  • Solvent Introduction: Add 5.0 mL of anhydrous HFIP. Causality: The strong hydrogen-bonding capability of HFIP disrupts non-productive substrate-catalyst aggregates, significantly enhancing the reaction rate and stabilizing the high-valent Pd intermediates.

  • Thermal Activation: Seal the tube, remove it from the glovebox, and stir the mixture at 110 °C for 38 hours[5].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble silver salts. Concentrate the filtrate in vacuo.

  • Analytical Control (Self-Validation): Analyze the crude mixture via ¹H NMR. The disappearance of the C2 equatorial proton (typically around 3.5–3.8 ppm) and the appearance of new aromatic signals (7.0–8.0 ppm) confirm successful arylation. The directing group can subsequently be removed via basic hydrolysis (LiOH/H₂O₂).

Protocol B: Pd(0)-Catalyzed α-Arylation of Morpholin-2-ones

This protocol provides access to C2-arylated morpholines via an enolate cross-coupling mechanism, avoiding the need for strong oxidants and high-valent palladium species.

Materials & Reagents:

  • Substrate: N-Boc-morpholin-2-one (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Precatalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: XPhos (5 mol%)

  • Base: LiHMDS (1.0 M in THF, 1.5 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Enolate Generation: In a flame-dried flask under argon, dissolve N-Boc-morpholin-2-one (1.0 mmol) in anhydrous Toluene (5 mL). Cool to -78 °C. Dropwise add LiHMDS (1.5 mL). Stir for 30 minutes to ensure complete enolization.

  • Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (22.9 mg) and XPhos (23.8 mg) in Toluene (2 mL). Stir for 15 minutes to generate the active Pd(0)L complex. Causality: The bulky, electron-rich XPhos ligand is essential to accelerate reductive elimination and sterically prevent unwanted β-hydride elimination pathways.

  • Cross-Coupling: Add the Aryl Bromide (1.2 mmol) to the enolate solution, followed immediately by the active catalyst solution.

  • Heating: Warm the reaction to 80 °C and stir for 12 hours.

  • Reduction to Morpholine: After aqueous workup and isolation of the C2-aryl morpholin-2-one via flash chromatography, dissolve the intermediate in THF and treat with BH₃·THF (3.0 equiv) at 0 °C, warming to room temperature for 4 hours to reduce the lactone to the corresponding morpholine.

  • Analytical Control (Self-Validation): Perform LC-MS on the intermediate to verify the mass shift corresponding to the addition of the aryl group (+Ar - H). Post-reduction, IR spectroscopy should confirm the complete disappearance of the lactone carbonyl stretch (~1740 cm⁻¹).

G Start Morpholin-2-one Substrate Enolization Deprotonation (LiHMDS) Start->Enolization Pd_Cycle Pd(0)/Pd(II) Catalysis (Pd2(dba)3, XPhos, Ar-Br) Enolization->Pd_Cycle Enolate Formation Intermediate C2-Aryl Morpholin-2-one Pd_Cycle->Intermediate Cross-Coupling Reduction Carbonyl Reduction (BH3 or LiAlH4) Intermediate->Reduction Final C2-Aryl Morpholine Target Scaffold Reduction->Final

Caption: Workflow for the Pd-catalyzed α-arylation of morpholin-2-ones and subsequent reduction.

Data Presentation: Comparison of Arylation Strategies

StrategyPrecursor ScaffoldCatalyst / Ligand SystemBase / AdditiveTypical YieldKey Advantage
Directed C(sp3)-H Arylation N-Picolinoyl MorpholinePd(OAc)₂ / Amino Acid LigandAgOAc / HFIP45 - 85%Direct functionalization of native sp3 C-H bonds; high step-economy.
α-Arylation of Morpholinones N-Boc-Morpholin-2-onePd₂(dba)₃ / XPhosLiHMDS / Toluene60 - 92%Highly reliable cross-coupling; avoids strong oxidants and high temperatures.
N-Arylation (Control/Side-reaction)Unprotected MorpholinePd₂(dba)₃ / BINAPNaOtBu / THF>90%Rapid C-N bond formation; must be strictly blocked to achieve C2 arylation[6].

References

  • Emergent synthetic methods for the modular advancement of sp3-rich fragments Chemical Science, 2021. URL:[Link]

  • Modular, stereocontrolled Cβ–H/Cα–C activation of alkyl carboxylic acids Proceedings of the National Academy of Sciences (PNAS), 2019. URL:[Link]

  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds Chemical Reviews, 2017. URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews, 2016. URL:[Link]

  • Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates Journal of Organic Chemistry, 2000. URL:[Link]

Sources

Incorporating morpholin-2-yl groups for solubility enhancement

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Morpholin-2-yl Groups for Solubility Enhancement in Drug Discovery

Abstract This guide details the strategic incorporation of morpholin-2-yl moieties into drug scaffolds to resolve aqueous solubility challenges. Unlike the ubiquitous N-linked (morpholin-4-yl) congeners, C-linked morpholin-2-yl groups offer a unique vector for solubilization, preserving a secondary amine handle for pKa modulation and hydrogen bond donation. This note covers the physicochemical rationale, a comparative decision framework, and a validated synthetic protocol for installing this motif via a modular carboxylic acid building block.

Physicochemical Rationale: The "C-Linked" Advantage

Incorporating a morpholine ring is a classic medicinal chemistry tactic to lower LogD and increase metabolic stability. However, the specific point of attachment—Nitrogen (N4) vs. Carbon (C2) —dramatically alters the physicochemical profile.

Mechanism of Solubility Enhancement
  • pKa Modulation & Ionization:

    • Morpholin-4-yl (N-linked): The nitrogen is tertiary. While basic (pKa ~8.3), it acts solely as a hydrogen bond acceptor (HBA) and cation former.

    • Morpholin-2-yl (C-linked): The nitrogen remains a secondary amine (unless further substituted). This provides a pKa of ~8.4–8.5, ensuring high ionization at physiological pH (7.4). Crucially, the protonated secondary ammonium species can act as a Hydrogen Bond Donor (HBD) , interacting more favorably with solvent water molecules than the tertiary ammonium of the N-linked analog.

  • Vector Geometry:

    • The C2-attachment creates a "bent" vector relative to the scaffold, whereas N4-attachment is often linear. This allows the solubilizing tail to project into solvent space without disrupting the ligand-protein binding interface.

  • Disruption of Crystal Packing:

    • The C2 position is a chiral center. Introducing a specific enantiomer (or racemate) increases molecular complexity (Fsp3 character), which disrupts planar crystal packing forces (Lattice Energy), further enhancing thermodynamic solubility.

Comparative Data: C-Linked vs. N-Linked
FeatureMorpholin-4-yl (N-Linked)Morpholin-2-yl (C-Linked)
Attachment Atom Nitrogen (N4)Carbon (C2)
Amine Type TertiarySecondary (Free NH)
H-Bonding Acceptor OnlyAcceptor + Donor (NH)
pKa (Conj. Acid) ~8.3~8.4 (Slightly more basic)
Vector Linear/Planar alignmentKinked/3D projection
Solubility Impact Moderate (Salt formation)High (Salt + HBD + Fsp3)

Decision Framework: Selecting the Solubilizing Group

Before synthesis, use this logic flow to determine if the morpholin-2-yl group is the optimal solution for your scaffold.

SolubilityDecision Start Solubility Challenge Identified IsBasic Is a Basic Center Tolerated? Start->IsBasic HBD_Req Is H-Bond Donor (NH) Allowed? IsBasic->HBD_Req Yes Soln_Other Consider Neutral Polar Groups (e.g., Sulfones) IsBasic->Soln_Other No (Toxicity/Permeability Risk) Vector Is Linear Vector Blocked? HBD_Req->Vector Yes (Need HBD) Soln_N Use Morpholin-4-yl (Standard N-capping) HBD_Req->Soln_N No (HBD penalty) Vector->Soln_N No (Linear is fine) Soln_C Use Morpholin-2-yl (C-linked Scaffold) Vector->Soln_C Yes (Need 3D projection)

Figure 1: Decision tree for selecting between N-linked and C-linked morpholine solubilizing groups.

Experimental Protocol: Modular Installation

The most robust method for incorporating a morpholin-2-yl group is via the coupling of a protected amino acid equivalent, such as (S)-4-Boc-morpholine-2-carboxylic acid , to an amine-bearing scaffold. This approach allows for late-stage diversification.

Protocol Overview: Amide Coupling & Deprotection

Objective: Attach a morpholin-2-yl moiety to a scaffold amine (R-NH2) to create a solubilizing amide tail (R-NH-CO-Morph).

Reagents:

  • Scaffold: Amine-bearing intermediate (R-NH2) [1.0 equiv]

  • Building Block: (S)-4-Boc-morpholine-2-carboxylic acid (CAS: 884512-77-0) [1.2 equiv]

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) [1.5 equiv]

  • Base: DIPEA (N,N-Diisopropylethylamine) [3.0 equiv]

  • Solvent: DMF (Anhydrous)

  • Deprotection: TFA (Trifluoroacetic acid) / DCM (Dichloromethane)

Step-by-Step Methodology

Step 1: Amide Coupling (The Installation)

  • Preparation: In a flame-dried round-bottom flask, dissolve (S)-4-Boc-morpholine-2-carboxylic acid (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to scaffold).

  • Activation: Add HATU (1.5 equiv) and DIPEA (3.0 equiv). Stir at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow as the activated ester forms.

  • Addition: Add the scaffold amine (R-NH2, 1.0 equiv) directly to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the amine and formation of the Boc-protected product [M+H]+.

  • Workup: Dilute with EtOAc. Wash sequentially with 10% citric acid (removes excess DIPEA/HATU), sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (hexane/EtOAc or DCM/MeOH) to isolate the Boc-protected intermediate .

Step 2: Boc-Deprotection (Releasing the Solubilizing Handle)

  • Dissolution: Dissolve the intermediate in DCM (5–10 mL/mmol).

  • Acidolysis: Add TFA (1:4 ratio v/v with DCM) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 1–2 hours. Monitor by LC-MS (loss of Boc group, -100 mass units).

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Free Basing (Critical for Solubility): Dissolve the residue in MeOH and pass through a weak anion exchange cartridge (e.g., SCX-2) or wash with sat. NaHCO3/DCM extraction to obtain the free secondary amine .

Step 3: Salt Formation (Optional but Recommended)

  • Dissolve the free base in minimal MeOH. Add 1.05 equiv of 1M HCl in ether. Precipitate the hydrochloride salt to maximize aqueous solubility for biological assays.

Synthetic Workflow Diagram

SynthesisProtocol Scaffold Scaffold Amine (R-NH2) Coupling Amide Coupling (HATU, DIPEA, DMF) Scaffold->Coupling BB (S)-N-Boc-Morpholine- 2-Carboxylic Acid BB->Coupling Intermed Boc-Protected Intermediate Coupling->Intermed 4-16h, RT Deprotect Deprotection (TFA/DCM) Intermed->Deprotect Final Target: Morpholin-2-yl Derivative (Secondary Amine) Deprotect->Final Salt Formation

Figure 2: Synthetic workflow for the modular installation of the morpholin-2-yl group.

Troubleshooting & Optimization

  • Steric Hindrance: If the scaffold amine is sterically hindered (e.g., adjacent to a quaternary center), HATU may fail. Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, which is a more aggressive coupling system for hindered amines.

  • Chirality: The C2 center is chiral. Using the enantiopure (S)- or (R)- building block is recommended over the racemate to avoid diastereomeric complications in biological assays.

  • Metabolic Stability: If the secondary amine (NH) proves to be a metabolic liability (Phase II conjugation), perform a Reductive Amination (Step 3 variant) using Formaldehyde/NaBH(OAc)3 to convert it to the N-Methyl tertiary amine, which retains the C2-vector advantage but blocks direct conjugation.

References

  • Morpholine as a Scaffold in Medicinal Chemistry. ChemMedChem, 2020. Link

  • Metal-free one-pot synthesis of 2-substituted morpholines. Beilstein J. Org. Chem., 2013.[1][2] Link

  • Synthesis and SAR of morpholine derivatives. E3S Web Conf., 2024. Link

  • pKa Data for Secondary Amines (Morpholine). Organic Chemistry Data, 2022. Link

  • Coupling reagents in peptide synthesis (HATU Protocol). BenchChem Application Notes, 2025. Link

Sources

Microwave-assisted synthesis of morpholinyl phenylboronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Accelerated Synthesis of Morpholinyl Phenylboronic Acids via Microwave Irradiation: A Modern Approach for Drug Discovery Scaffolds

Abstract & Introduction

The morpholine ring is a "privileged scaffold" in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility, metabolic stability, and membrane permeability.[1][2] When incorporated into phenylboronic acids, these structures become powerful building blocks for creating complex molecules through reactions like the Suzuki-Miyaura cross-coupling.[3] They are instrumental in the development of therapeutics targeting a range of diseases, including central nervous system (CNS) disorders and cancer.[4][5]

Traditionally, the synthesis of such compounds involves lengthy reaction times under conventional heating.[6] This application note details a robust and highly efficient protocol for the synthesis of morpholinyl phenylboronic acids utilizing microwave-assisted organic synthesis (MAOS). This modern technique leverages the direct interaction of microwaves with polar molecules to achieve rapid and uniform heating, dramatically accelerating reaction rates and often leading to higher yields and product purity.[7][8] We will explore the scientific principles, provide a detailed step-by-step protocol for the synthesis of 4-(morpholin-4-yl)phenylboronic acid, discuss optimization strategies, and outline essential safety considerations. This guide is intended for researchers and drug development professionals seeking to streamline the synthesis of these valuable chemical intermediates.

Scientific Principles & Mechanism

The Advantage of Microwave-Assisted Synthesis

Conventional heating relies on conduction and convection, where heat is transferred inefficiently from an external source to the reaction vessel and then to the solvent and reactants. Microwave synthesis, however, is fundamentally different. It employs dielectric heating, where microwave energy directly interacts with polar molecules or ions in the reaction mixture.[8][9] This interaction induces rapid molecular rotation and ionic conduction, generating heat volumetrically and instantaneously throughout the sample.[10]

The primary advantages of this approach include:

  • Dramatically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[6][11]

  • Improved Yields and Purity: The rapid and uniform heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures.[9][10]

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reaction fidelity.[11]

  • Energy Efficiency: By heating only the reaction mixture, microwave synthesis is a more energy-efficient and environmentally friendly "green chemistry" approach.[7][9]

The Suzuki-Miyaura Cross-Coupling Reaction

The synthesis of morpholinyl phenylboronic acids typically involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction, catalyzed by a palladium complex, couples an organoboron compound (like a boronic acid) with an organohalide.[12] The reaction mechanism proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid, forming a boronate species which then transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

Microwave irradiation significantly accelerates each step of this cycle, leading to a highly efficient overall transformation.[13][14]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)-R Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product ArX_input Ar-X ArX_input->OxAdd Boronic_input R-B(OH)₂ + Base Boronic_input->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Application Protocol: Synthesis of 4-(Morpholin-4-yl)phenylboronic acid

This protocol describes the synthesis from 4-bromophenylboronic acid and morpholine.

Materials and Equipment

Reagents:

  • 4-Bromophenylboronic acid

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 1M solution

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL or 35 mL pressure-rated microwave reaction vessel with a magnetic stir bar

  • Analytical balance

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • TLC plates (silica gel with UV indicator)

  • NMR spectrometer

  • Mass spectrometer (LC-MS)

Experimental Workflow Diagram

Workflow start Start: Reagent Preparation reagents 1. Add Reagents to Microwave Vial start->reagents microwave 2. Microwave Irradiation (e.g., 150°C, 30 min) reagents->microwave cool 3. Cool to Room Temp microwave->cool filter 4. Filter Catalyst cool->filter extract 5. Liquid-Liquid Extraction filter->extract dry 6. Dry Organic Layer (MgSO₄) extract->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Purify by Column Chromatography concentrate->purify characterize 9. Characterize Product (NMR, LC-MS) purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step workflow for microwave-assisted synthesis.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: To a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add:

    • 4-Bromophenylboronic acid (1.0 mmol, 1 equiv.)

    • Morpholine (1.2 mmol, 1.2 equiv.)

    • Potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

    • Triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%)

    • Anhydrous dioxane (4 mL)

    • Deionized water (1 mL)

  • Vessel Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows (Note: parameters may need optimization, see Section 4):

    • Temperature: 150 °C (use ramp-to-temperature setting)

    • Hold Time: 30 minutes

    • Power: 200 W (or set to variable power to maintain temperature)

    • Stirring: On

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50°C) using a compressed air stream before carefully venting and opening.

  • Work-up:

    • Filter the reaction mixture through a small pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and add 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a solvent gradient, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, to elute the product. The exact gradient should be determined by TLC analysis.

  • Characterization:

    • Confirm the identity and purity of the collected fractions using TLC.

    • Combine the pure fractions and remove the solvent in vacuo to yield 4-(morpholin-4-yl)phenylboronic acid as a solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.

Process Optimization

The efficiency of the microwave-assisted Suzuki-Miyaura coupling can be fine-tuned by adjusting several key parameters. A systematic approach to optimization will ensure the best possible yield and purity.[15]

ParameterVariationRationale & Expected Outcome
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Buchwald-Hartwig pre-catalysts (e.g., XPhosPdG2)[13]Different ligand spheres on the palladium center affect catalyst stability, activity, and substrate scope. Buchwald-Hartwig catalysts are often more efficient, allowing for lower catalyst loading and shorter reaction times.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃[14]The base is crucial for activating the boronic acid for transmetalation. Stronger bases like Cs₂CO₃ or K₃PO₄ can accelerate the reaction, especially with less reactive substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, MeCN/H₂O, iPrOH/H₂O[14]The solvent must be polar enough to absorb microwave energy effectively and solubilize the reagents. The choice can influence reaction rate and side product formation. Aprotic polar solvents like DMF or dioxane are common.
Temperature 100 °C to 180 °CHigher temperatures dramatically increase the reaction rate. Microwave reactors allow for superheating solvents above their atmospheric boiling points in sealed vessels, enabling rapid reactions.[16] Optimal temperature balances reaction speed against potential degradation of reactants or products.
Time 5 to 60 minutesOne of the key advantages of MAOS is the short reaction time. Monitor the reaction by TLC or LC-MS to determine the point of completion and avoid unnecessary heating that could lead to side products.[15]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature/time- Incorrect base or solvent- Use a fresh batch of catalyst or a more active pre-catalyst.- Increase the reaction temperature and/or time incrementally.- Screen different bases and solvent systems as outlined in the optimization table.
Formation of Side Products (e.g., Debromination) - Reaction temperature is too high- Catalyst is too reactive or degrading- Prolonged reaction time- Lower the reaction temperature.- Reduce the reaction time; monitor for completion.- Switch to a catalyst system known to minimize debromination, such as one with a biarylphosphine ligand (e.g., XPhos).[13]
Poor Yield After Purification - Product is water-soluble- Incomplete extraction- Product degradation on silica gel- Saturate the aqueous layer with NaCl (brine) before extraction.- Perform more extractions (e.g., 5x instead of 3x).- Deactivate the silica gel with triethylamine in the eluent or use an alternative purification method like reverse-phase chromatography.

Safety Precautions

Safety is paramount when working with microwave chemistry and hazardous reagents.

  • Dedicated Equipment: Only use microwave reactors specifically designed for laboratory chemical synthesis. Domestic microwave ovens must never be used as they lack the necessary temperature/pressure controls and safety features.[17][18]

  • Pressure Vessels: Always use pressure-rated reaction vessels. Inspect vessels for cracks or defects before each use. Never exceed the manufacturer's recommended volume or pressure limits.[19]

  • Personal Protective Equipment (PPE): At a minimum, wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves.[17]

  • Solvent Handling: Handle flammable solvents like dioxane in a well-ventilated fume hood. Do not heat flammable solvents unless the microwave is specifically designed as explosion-proof.[17][20]

  • Superheating and Bumping: Be aware that liquids can superheat in a microwave. Never place metal objects inside the microwave cavity.[19][20] Always use a stir bar to ensure even heating and prevent violent bumping.

  • Cooling and Venting: Allow the reaction vessel to cool completely before opening. Point the vessel away from yourself and others during the venting process.[20]

  • Emergency Preparedness: Ensure a Class ABC fire extinguisher is nearby. In case of a fire inside the oven, keep the door closed, turn off the power, and disconnect the unit.[19][21]

Conclusion

Microwave-assisted synthesis represents a significant advancement over conventional methods for preparing morpholinyl phenylboronic acids. The protocols and guidelines presented here demonstrate that MAOS provides a rapid, efficient, and scalable route to these valuable drug discovery building blocks.[11] By leveraging precise control over reaction conditions and understanding the key optimization parameters, researchers can significantly accelerate their discovery chemistry workflows, leading to the faster development of novel therapeutic agents.

References

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025). MDPI. [Link]

  • Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • RF Energy Industrial I Microwave-Driven Chemical Reactions - RFHIC. (n.d.). RFHIC. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (2021). ACS Publications. [Link]

  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA. (2025). National Science Teaching Association. [Link]

  • Laboratory Microwave Safety Precautions | PDF - Scribd. (n.d.). Scribd. [Link]

  • Safety Tips - Green Chemistry in Teaching Labo - NJIT. (n.d.). New Jersey Institute of Technology.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (2020). Journal of Chemical Reviews. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2023). E3S Web of Conferences. [Link]

  • Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.). CEM Corporation. [Link]

  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. (n.d.). University of Central Lancashire. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. (2023). Royal Society of Chemistry. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. (2021). ACS Publications. [Link]

  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids | Organic Letters - ACS Publications. (2004). ACS Publications. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (2020). National Center for Biotechnology Information. [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). Semantic Scholar. [Link]

  • 4-Formylphenylboronic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - MDPI. (2015). MDPI. [Link]

  • Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 10(4), 288-297. [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). International Journal of Pharmaceutical and Biological Archives. [Link]

Sources

Troubleshooting & Optimization

Preventing protodeboronation of amino-phenylboronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Boron Chemistry Division Subject: Troubleshooting & Prevention of Protodeboronation in Amino-Phenylboronic Acids Ticket ID: #B-AMINO-STABILITY-001

Executive Summary

You are experiencing yield loss due to protodeboronation (hydrolytic C-B bond cleavage). This is a pervasive issue with electron-rich arylboronic acids, particularly 2-aminophenylboronic acid and 4-aminophenylboronic acid . The presence of the amino group increases electron density at the ipso-carbon (via resonance), accelerating the rate of protonolysis, especially under the basic conditions required for Suzuki-Miyaura coupling.

This guide provides a root-cause analysis, substrate engineering solutions (MIDA/Trifluoroborates), and reaction optimization protocols to mitigate this failure mode.

Module 1: The Mechanism of Failure

Why is my boronic acid decomposing? Protodeboronation is not a random decomposition; it is a base-catalyzed pathway. In amino-phenylboronic acids, the mechanism is accelerated by the electron-donating nature of the amine.

  • Base Attack: The base (hydroxide or alkoxide) attacks the empty p-orbital of the boron, forming a tetrahedral boronate "ate" complex.

  • Ipso-Protonation: The "ate" complex is the reactive species. The electron density is pushed into the aromatic ring. The carbon attached to the boron (ipso-carbon) becomes nucleophilic.

  • Cleavage: A proton source (water, alcohol, or even bicarbonate) protonates the ipso-carbon, breaking the C-B bond and releasing the arene (e.g., aniline).

Visualizing the Pathway The following diagram illustrates the critical failure point for 2-aminophenylboronic acid.

Protodeboronation Start 2-Amino-PBA (Neutral) AteComplex Tetrahedral Boronate 'Ate' Complex (Activated Species) Start->AteComplex Coordination Base Base (OH-) Base->AteComplex Transition Ipso-Protonation (Rate Limiting Step) AteComplex->Transition + H2O/ROH Coupling Desired Cross-Coupling AteComplex->Coupling Pd(II)-Ar Product De-borylated Product (Aniline) Transition->Product C-B Cleavage

Figure 1: The "ate" complex is the bifurcation point. If transmetalation (green dashed line) is slower than protonation (red line), the reaction fails.

Module 2: Substrate Engineering (The "Hardware" Fix)

If standard optimization fails, you must change the reagent. Free amino-phenylboronic acids are often too unstable for slow reactions.

Option A: MIDA Boronates (The Gold Standard)

N-methyliminodiacetic acid (MIDA) boronates are sp3-hybridized.[1] They possess no empty p-orbital , rendering them immune to base attack and transmetalation until they are hydrolyzed.

  • Mechanism: "Slow Release."[2] Under aqueous basic conditions, the MIDA ligand slowly hydrolyzes, releasing the active boronic acid in low concentrations. This keeps the standing concentration of the unstable "ate" complex low, favoring the cross-coupling over decomposition [1].

Option B: Potassium Trifluoroborates ( )

These are air-stable salts.[3] They are generally more robust than boronic acids but still require hydrolysis (via fluoride scavengers like silica or hydrolysis in situ) to react.

  • Best for: Long-term storage and reactions where solubility in alcohol/water is acceptable [2].

Comparison Table: Selecting the Right Surrogate

FeatureFree Boronic AcidMIDA BoronatePotassium Trifluoroborate
Stability Poor (esp. 2-amino)Excellent (Indefinite)Excellent
Reactivity High (Instant)Slow Release (Controlled)Moderate
Atom Economy HighLow (High MW ligand)High
Solubility Organic/AqueousOrganicPolar/Aqueous
Recommendation Only for fast reactionsPrimary Recommendation Secondary Recommendation

Module 3: Reaction Optimization (The "Software" Fix)

If you must use the free boronic acid (or pinacol ester), you must outrun the decomposition.

Catalyst Selection

You need a catalyst that facilitates rapid oxidative addition and transmetalation.

  • Recommendation: Use Buchwald Precatalysts (e.g., XPhos Pd G3 or G4).

  • Why: These bulky, electron-rich phosphine ligands facilitate rapid oxidative addition and stabilize the Pd(0) species, increasing the turnover frequency (TOF). A faster reaction consumes the boronic acid before it can decompose [3].

Base & Solvent Engineering
  • Avoid: Strong bases (NaOH, KOtBu) and high water concentrations.

  • Use: Weak bases (

    
    , 
    
    
    
    ) or anhydrous fluoride sources (CsF) if using esters.
  • Solvent: A mixture of Dioxane:Water (10:1) is often ideal. The low water content minimizes the proton source while allowing enough solubility for the base.

Module 4: Validated Protocols

Protocol A: Synthesis of MIDA Boronate from Unstable Amino-PBA

Use this if you cannot buy the MIDA boronate.

  • Reagents: Unstable amino-phenylboronic acid (1.0 equiv), MIDA (N-methyliminodiacetic acid, 1.2 equiv).

  • Solvent: Toluene:DMSO (10:1).

  • Procedure:

    • Combine reagents in a round-bottom flask equipped with a Dean-Stark trap.

    • Reflux for 2–4 hours (azeotropic removal of water drives the equilibrium).

    • Cool to room temperature.

    • Workup: Dilute with Acetone/Ether. The MIDA boronate usually precipitates. Filter and wash with cold ether.

  • Validation: Check

    
     NMR. MIDA boronates show a shift around 10–15 ppm  (broad), whereas boronic acids are typically 25–30 ppm.
    
Protocol B: "Slow Release" Cross-Coupling (MIDA Conditions)

Standard conditions adapted for unstable substrates [1].

  • Reagents: Aryl Halide (1.0 equiv), Amino-Phenyl MIDA Boronate (1.5 equiv).

  • Catalyst: Pd(OAc)2 (5 mol%), SPhos or XPhos (10 mol%).

  • Base:

    
     (7.5 equiv) — High base loading is crucial for MIDA hydrolysis.
    
  • Solvent: Dioxane:Water (5:1).

  • Conditions: Heat to 60°C.

    • Note: Do not heat to 100°C immediately. The slow hydrolysis at 60°C matches the coupling rate.

Module 5: Decision Logic (Troubleshooting Workflow)

Use this logic flow to determine your next experimental step.

Troubleshooting Start Issue: Low Yield / De-borylation CheckSubstrate Is the substrate 2-Amino or 4-Amino PBA? Start->CheckSubstrate FastCat Try Fast Catalyst (XPhos Pd G3/G4) + Anhydrous Conditions CheckSubstrate->FastCat Yes DidItWork Yield > 50%? FastCat->DidItWork SwitchLigand Switch to MIDA Boronate (Slow Release Protocol) DidItWork->SwitchLigand No End Process Optimized DidItWork->End Yes (Solved) BF3K Switch to Potassium Trifluoroborate SwitchLigand->BF3K If MIDA fails/unavailable

Figure 2: Troubleshooting decision tree for unstable boronic acids.

FAQs

Q: Can I just protect the amine with a Boc group? A: Yes, and this is often effective. Converting a 2-amino group to a 2-NHBoc group reduces the electron donation into the ring (resonance) and prevents coordination to the boron. However, you add two steps (protection/deprotection).[4] MIDA boronates are often more efficient if the free amine is required immediately after coupling.

Q: Why does my reaction turn black immediately? A: Immediate black precipitation usually indicates "Pd black" formation. This happens when the oxidative addition is too slow, or the boronic acid decomposes before transmetalation, leaving the catalyst with nothing to react with. Increase the ligand:Pd ratio or switch to a more stable precatalyst (e.g., XPhos Pd G3).

Q: Is the "Slow Release" method compatible with microwave heating? A: Generally, no. Microwave heating is too rapid for the controlled hydrolysis required in the MIDA slow-release mechanism. MIDA reactions work best with conventional heating (60–80°C) over longer times (4–12 hours).

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

  • Molander, G. A., & Ellis, N. (2007).[5] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.

  • Cox, P. A., et al. (2017).[6] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

Sources

Technical Support Center: Overcoming Catalyst Poisoning by Free Amine Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a common yet challenging issue in catalysis: poisoning by free amine morpholines. This guide is designed for researchers, scientists, and drug development professionals who utilize catalytic processes and encounter deactivation issues when morpholine or its derivatives are present in the reaction medium. Here, we synthesize technical knowledge with practical, field-proven insights to help you diagnose, troubleshoot, and overcome these challenges effectively.

Introduction: The Challenge of Morpholine

Morpholine is a heterocyclic compound featuring both an amine and an ether functional group.[1] Its basic nature, stemming from the lone pair of electrons on the nitrogen atom, makes it a valuable building block and solvent in organic synthesis.[1][2] However, this same property is the root cause of its role as a catalyst poison. Like many other nitrogen-containing compounds, the free amine can act as a Lewis base, strongly binding to the active sites of metal catalysts.[3][4] This adsorption blocks reactants from accessing the catalytic surface, leading to a significant reduction in reaction rates and overall efficiency.[5][6][7]

This guide provides a structured approach to understanding and mitigating morpholine-induced catalyst poisoning, ensuring the robustness and success of your chemical transformations.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding catalyst poisoning by morpholine.

Q1: What are the typical signs of catalyst poisoning in my reaction?

A1: The primary indicators of catalyst poisoning are often observable through reaction monitoring and include:

  • A sudden or gradual decrease in the reaction rate, sometimes leading to a complete stall.[3][4]

  • A noticeable decline in product yield and selectivity.[3][6]

  • The need to use harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion levels as with a fresh catalyst.[3][4]

  • In heterogeneous catalysis, a visible change in the catalyst's appearance, such as a color change or clumping, may occur.[4]

Q2: Which types of catalysts are most susceptible to poisoning by morpholine?

A2: Catalysts based on late transition metals are particularly vulnerable due to the strong coordination of the amine's nitrogen atom to the metal center. This includes widely used catalysts such as:

  • Palladium (Pd): Extensively used in cross-coupling reactions (e.g., Heck, Buchwald-Hartwig), hydrogenations, and carbonylations.[8][9][10]

  • Platinum (Pt): Commonly used in hydrogenation and selective oxidation.

  • Rhodium (Rh): Often used in hydrogenation and hydroformylation.[3]

  • Nickel (Ni): A cost-effective alternative for hydrogenation and cross-coupling, but also highly susceptible.[4]

Q3: Is catalyst poisoning by morpholine reversible or irreversible?

A3: The nature of the poisoning depends on the strength of the bond between the morpholine and the catalyst's active site.

  • Reversible Poisoning: Occurs when the morpholine weakly adsorbs to the active sites. Its effects can often be overcome by increasing the reaction temperature or by simple regeneration procedures.[6]

  • Irreversible Poisoning: This is more common with amines like morpholine, where a strong, stable chemical bond (chemisorption) forms between the nitrogen's lone pair and the metal's active site.[4][11] This type of poisoning is often difficult to reverse and may require aggressive regeneration techniques or complete replacement of the catalyst.[4]

Q4: Can intentional poisoning ever be beneficial?

A4: Yes, in a practice known as "selective poisoning," a controlled amount of a poison is intentionally added to a catalyst to reduce its activity in a targeted manner. This can improve the selectivity of a reaction by preventing over-reaction or the formation of undesirable byproducts. A classic example is the use of lead acetate in Lindlar's catalyst to stop the hydrogenation of alkynes at the alkene stage.[12] While not a common use for morpholine itself, the principle is an important concept in catalysis.[12]

In-Depth Troubleshooting Guides

This section provides structured guidance for specific experimental scenarios in a question-and-answer format.

Issue 1: My Palladium-Catalyzed Cross-Coupling Reaction Has Stalled

Q: I am running a Buchwald-Hartwig amination using a palladium catalyst. My aryl halide substrate contains a free morpholine group, and the reaction rate has dropped to zero after only 20% conversion. How can I diagnose and solve this?

A: This is a classic scenario of substrate-directed catalyst poisoning. The morpholine moiety on your substrate or product is coordinating to the palladium center more strongly than the intended reactants, effectively shutting down the catalytic cycle.

Causality Diagram: Mechanism of Morpholine Poisoning

The following diagram illustrates how the lone pair on morpholine's nitrogen atom deactivates a metal catalyst center.

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Catalyst Active Pd(0) Catalyst Reactant Reactants (Aryl Halide, Amine) Catalyst->Reactant Productive Binding Poisoned_Catalyst Inactive Pd-Morpholine Complex Catalyst->Poisoned_Catalyst Deactivation Product Desired Product Reactant->Product Catalytic Transformation Reactant->Poisoned_Catalyst Binding Site Blocked Product->Catalyst Catalyst Regeneration Poison Free Morpholine (Lewis Base) Poison->Poisoned_Catalyst Strong Coordination (Chemisorption) G Start Reaction Stalls/ Low Conversion Hypothesis Hypothesis: Morpholine Poisoning? Start->Hypothesis Strategy Select Mitigation Strategy Hypothesis->Strategy Yes S1 Strategy 1: Use a More Robust Catalyst/ Increase Catalyst Loading Strategy->S1 S2 Strategy 2: Protect the Morpholine Nitrogen Strategy->S2 S3 Strategy 3: Introduce a Sacrificial Additive Strategy->S3 Execute Run Modified Reaction S1->Execute S2->Execute S3->Execute Monitor Monitor Progress (LC-MS, GC) Execute->Monitor Success Problem Solved: High Conversion Monitor->Success Improved Failure Still Fails: Re-evaluate Hypothesis or Strategy Monitor->Failure No Improvement

Caption: Troubleshooting workflow for suspected morpholine poisoning.

Recommended Actions & Protocols
  • Strategy 1: Modify Catalyst System:

    • Rationale: Modern palladium pre-catalysts with bulky, electron-rich phosphine ligands can sometimes overcome poisoning by creating a more sterically hindered and reactive metal center that favors the productive catalytic cycle over inhibitor binding.

    • Action: Switch from a simple source like Pd(OAc)₂ to a more advanced pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). Alternatively, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) might provide enough active sites to achieve full conversion, though this is less economical.

  • Strategy 2: Protect the Poisoning Group:

    • Rationale: The most direct way to prevent the morpholine nitrogen from acting as a poison is to temporarily render it non-basic.

    • Action: Before the cross-coupling step, protect the morpholine nitrogen. A common strategy is to convert it to a carbamate (e.g., using Boc₂O) or to protonate it by adding a non-coordinating acid. The protecting group can be removed in a subsequent step. This adds steps to the synthesis but is often the most reliable solution.

  • Strategy 3: Introduce a Sacrificial Additive:

    • Rationale: An additive that can coordinate to the catalyst without shutting down the reaction can sometimes displace the poisoning morpholine or prevent its initial binding.

    • Action: The addition of certain additives can sometimes mitigate poisoning. For example, in some systems, adding a coordinating solvent or a specific salt can modulate catalyst activity. This approach is highly system-dependent and requires screening. [13]

Issue 2: My Heterogeneous Catalyst is Losing Activity Over Time

Q: I am using a Pd/C catalyst for a hydrogenation reaction in a batch process. The substrate is synthesized using a route that involves morpholine. Over several runs, the time required for complete conversion has doubled. How can I confirm poisoning and regenerate my catalyst?

A: This indicates a cumulative, likely irreversible poisoning of your heterogeneous catalyst. Trace amounts of residual morpholine from a previous step are strongly adsorbing onto the palladium active sites with each batch. [11][12]

Step 1: Confirm the Poison
  • Rationale: Before attempting regeneration, it is crucial to confirm the identity of the poison to select the correct method. [4]* Protocol: Catalyst Surface Analysis

    • Sample Collection: Carefully retrieve a small, representative sample of the spent (deactivated) catalyst and a sample of fresh, unused catalyst.

    • Analysis: Submit the samples for surface-sensitive elemental analysis. X-ray Photoelectron Spectroscopy (XPS) is an excellent technique for this, as it can identify the elements on the catalyst surface and their chemical state. [3][4][7]An increased nitrogen signal on the spent catalyst compared to the fresh one would strongly suggest amine poisoning.

    • Alternative Analysis: Temperature-Programmed Desorption (TPD) can also be used. In this technique, the catalyst is heated under a flow of inert gas, and a mass spectrometer detects the molecules that desorb. A desorption peak corresponding to the mass of morpholine would be a clear indicator. [4]

Step 2: Implement Feedstock Purification
  • Rationale: The most effective long-term strategy is to prevent the poison from reaching the catalyst in the first place. [6][7][11]* Protocol: Pre-treatment with a Guard Bed

    • Guard Bed Selection: Prepare a small column packed with an acidic material, such as silica gel or an acidic ion-exchange resin.

    • Purification: Before introducing your substrate solution into the reactor, pass it through the guard bed. The acidic sites on the guard bed will trap the basic morpholine impurity.

    • Verification: Analyze a small sample of the feedstock before and after passing through the guard bed (e.g., by GC-MS or LC-MS) to confirm the removal of the morpholine impurity.

Step 3: Attempt Catalyst Regeneration
  • Rationale: For irreversibly poisoned catalysts, regeneration aims to remove the strongly bound poison without damaging the catalyst structure. [4]Methods can be thermal or chemical. [4][14]* Protocol: Chemical Washing

    • Safety First: Handle the catalyst, especially pyrophoric Pd/C, under an inert atmosphere. [4]Wear appropriate personal protective equipment.

    • Washing: Create a slurry of the poisoned catalyst in a suitable solvent. Wash the catalyst with a dilute acidic solution (e.g., 0.1 M acetic acid in ethanol). The acid protonates the morpholine, disrupting its bond with the metal and allowing it to be washed away.

    • Rinsing: Decant the acidic solution and thoroughly rinse the catalyst with a neutral solvent (e.g., ethanol, water) to remove any residual acid.

    • Drying: Dry the catalyst carefully under vacuum or a stream of inert gas.

    • Re-testing: Test the activity of the regenerated catalyst on a small scale to determine if its performance has been restored.

Regeneration Method Description Suitable For Potential Risks
Thermal Treatment Heating the catalyst in a controlled gas stream (inert or reactive) to desorb or decompose the poison. [4][14]Volatile or thermally labile poisons.Sintering (loss of surface area) of the metal particles at high temperatures. [14]
Chemical Washing Using acidic or basic solutions to dissolve and remove the poison. [4][14]Acid- or base-labile poisons like amines.Leaching of the active metal; damage to the catalyst support.
Solvent Extraction Using a solvent in which the poison is highly soluble to extract it from the catalyst surface. [4]Physisorbed (weakly bound) organic poisons.Often ineffective for strongly chemisorbed poisons like morpholine.

References

  • Kaur, R. (2025, November 14). Catalyst Poisoning — Scientific, Applied & Case-Study Rich. Prezi.
  • Energy, S. D. (2025, November 23).
  • ResearchGate. (n.d.). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes.
  • Us, C. P. E. (n.d.).
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Cyclohexanes. BenchChem.
  • Wanner, B., et al. (2020). Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions. The Journal of Organic Chemistry.
  • Wanner, B., et al. (2020). Deactivation of Secondary Amine Catalysts via Aldol Reaction-Amine Catalysis under Solvent-Free Conditions. PubMed.
  • BenchChem. (2025). Dealing with catalyst poisoning in the hydrogenation for synthesis. BenchChem. [Link]

  • RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply. RevisionDojo.
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.
  • Matmatch. (2024, April 23).
  • van der Meijden, M., et al. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. PMC.
  • MDPI. (2019, August 5).
  • The Ohio State University. (2017, November 22).
  • Synapse. (2025, August 27). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
  • Wikipedia. (n.d.).
  • GoodGi. (2024, August 28).
  • ResearchGate. (2025, August 5). Palladium Metal Catalysts in Heck C-C Coupling Reactions.
  • Beilstein Journals. (2012, November 19). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • MDPI. (2025, January 24). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI.
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction.
  • Department of Energy. (2022, August 11).
  • ResearchGate. (n.d.). Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene.
  • MDPI. (2019, August 5).
  • Taylor & Francis Online. (n.d.). Catalyst poisoning – Knowledge and References.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ChemicalBook. (n.d.). MORPHOLINE.

Sources

Solubility issues with (3-(Morpholin-2-yl)phenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3-(Morpholin-2-yl)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this reagent. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the successful application of this compound in your research.

Understanding the Molecule: The Root of Solubility Issues

(3-(Morpholin-2-yl)phenyl)boronic acid is a bifunctional molecule. Its solubility behavior is governed by the interplay between the acidic boronic acid group (-B(OH)₂) and the basic secondary amine within the morpholine ring. This dual nature means the molecule can exist in different ionization states depending on the pH of the medium, which is the primary determinant of its solubility profile.

  • In Acidic Conditions (Low pH): The morpholine nitrogen is protonated (-NH₂⁺-), making the molecule a cation.

  • In Neutral Conditions (Near Isoelectric Point): The molecule can exist as a zwitterion, with a protonated morpholine ring and an anionic boronate group (-B(OH)₃⁻). This form often exhibits high polarity and low solubility in many common organic solvents.

  • In Basic Conditions (High pH): The boronic acid is deprotonated to form the anionic boronate species (-B(OH)₃⁻), which is typically more soluble in aqueous or polar protic media.[1][2][3]

This pH-dependent behavior is a critical concept that underpins most of the troubleshooting strategies outlined below.[3][4]

Frequently Asked Questions (FAQs)

Here we address the most common issues reported by users.

Q1: My (3-(Morpholin-2-yl)phenyl)boronic acid won't dissolve in standard Suzuki coupling solvents like Toluene, THF, or Dioxane. What is happening?

Answer: This is the most frequently encountered issue and stems directly from the molecule's structure. The combination of the polar morpholine ring and the boronic acid group gives the compound a highly polar, potentially zwitterionic character at neutral pH. Solvents like Toluene (nonpolar), THF, and Dioxane (moderately polar, aprotic) are generally poor choices for dissolving such polar compounds on their own.[5][6][7] For a reaction like the Suzuki-Miyaura coupling, a modified solvent system is required to achieve homogeneity.

Q2: How can I successfully run a Suzuki-Miyaura coupling reaction if the boronic acid is insoluble in the organic solvent?

Answer: The key is to modify the reaction conditions to favor the dissolution of the boronic acid, typically by forming the more soluble boronate salt in situ.

  • Use a Biphasic Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, 2-MeTHF) and an aqueous phase is highly effective.[8] The aqueous phase dissolves the inorganic base and the boronic acid (as its boronate salt), while the organic phase dissolves the aryl halide and the palladium catalyst.

  • Select the Right Base: The base is not just a reagent; it's a solubilizing agent. Stronger, highly soluble inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices.[8][9] They deprotonate the boronic acid, forming the anionic boronate which can then participate in the reaction.

  • Incorporate a Phase-Transfer Catalyst (PTC): In a biphasic system, a PTC like tetrabutylammonium bromide (TBAB) can dramatically improve reaction rates.[8][9][10] The PTC escorts the boronate anion from the aqueous phase into the organic phase, facilitating the critical transmetalation step with the palladium catalyst.[8]

  • Increase the Temperature: Heating the reaction mixture will increase the solubility of the boronic acid and accelerate the reaction rate.[1][2]

Q3: I isolated my product, but the boronic acid starting material appears as a sticky oil or a gooey solid that is difficult to handle and weigh. How can I fix this?

Answer: This behavior is often indicative of the formation of boroxines, which are cyclic trimeric anhydrides formed by the dehydration of boronic acids.[11][12] Boroxines are often less crystalline and can complicate accurate measurements.

  • Reversion to Boronic Acid: Boroxine formation is often reversible.[11] Gently stirring or sonicating the material with a small amount of water or a water/THF mixture can hydrolyze the boroxine back to the monomeric boronic acid, which may then precipitate or crystallize as a more manageable solid.[12]

  • Purification by Recrystallization: If the material is impure, recrystallization from a suitable solvent system is recommended. A common technique is to dissolve the compound in a minimum amount of a polar solvent (e.g., Methanol, Isopropanol) and then slowly add a non-polar anti-solvent (e.g., Hexane, Heptane) until turbidity is observed, followed by cooling.[13]

  • Derivatization for Storage: For long-term stability and easier handling, consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.[14][15] These are generally more crystalline and less prone to dehydration.

Q4: What is a good general-purpose solvent for preparing a stock solution or for analytical purposes (NMR, LC-MS)?

Answer: For analytical purposes, you need a solvent that can reliably dissolve the compound.

  • Protic Solvents: Methanol is often a good starting point.[7]

  • Aqueous with pH adjustment: Water with the addition of a small amount of acid (to protonate the morpholine) or base (to form the boronate) will likely work well.

  • Aprotic Polar Solvents: DMSO or DMF are also excellent choices, particularly for preparing stock solutions for biological screening or reaction arrays.

  • NMR Solvents: DMSO-d₆ is a good first choice. If residual water is a concern, MeOD can be used, though it will exchange with the -B(OH)₂ protons.

Troubleshooting and Experimental Protocols

Visual Troubleshooting Guide

This workflow provides a logical path to diagnose and solve solubility issues.

Caption: Troubleshooting workflow for solubility issues.

Diagram: pH-Dependent Species

The ionization state of (3-(Morpholin-2-yl)phenyl)boronic acid is key to its solubility.

G cluster_low_ph Low pH (Acidic) cluster_neutral_ph Neutral pH cluster_high_ph High pH (Basic) Cation Cationic Form (Good Aqueous Solubility) Zwitterion Zwitterionic Form (Poor Organic Solubility) Cation->Zwitterion + OH⁻ Zwitterion->Cation + H⁺ Anion Anionic Boronate (Good Aqueous Solubility) Zwitterion->Anion + OH⁻ Anion->Zwitterion + H⁺

Caption: Effect of pH on the ionization state.

Data Summary Table: Predicted Solubility

As specific experimental data for this compound is not widely published, this table provides an estimated qualitative solubility profile based on its structure and data from analogous compounds like phenylboronic acid.[16] This should be used as a starting point for your own experimental verification.

Solvent ClassExamplesPredicted SolubilityRationale & Notes
Nonpolar Aprotic Hexane, TolueneVery Low The molecule is highly polar and will not be solvated effectively. Toluene may show slight solubility at high temperatures.
Ethereal THF, Dioxane, Diethyl EtherLow to Moderate Generally poor solvents for this compound alone. Often used as the organic phase in biphasic Suzuki reactions. Phenylboronic acid itself has high solubility in ethers.[6][17]
Halogenated Dichloromethane (DCM), ChloroformLow The polarity is insufficient for good solvation.
Ketones Acetone, 2-ButanoneModerate Phenylboronic acid shows high solubility in acetone.[7] The morpholine group may increase polarity, affecting this.
Polar Aprotic DMF, DMSO, Acetonitrile (ACN)High These solvents are highly polar and capable of dissolving a wide range of compounds. Excellent choices for stock solutions.
Alcohols Methanol, Ethanol, Isopropanol (IPA)High These protic solvents can hydrogen bond with both the boronic acid and morpholine groups, leading to good solubility.[7]
Aqueous WaterpH-Dependent Solubility is expected to be lowest near the isoelectric point and significantly higher at low pH (<4) or high pH (>9).[1][2]
Protocol 1: Small-Scale Parallel Solvent Screening

This method allows for the rapid and efficient determination of suitable solvents.[8]

  • Preparation: Arrange a series of labeled glass vials (e.g., 1-dram vials).

  • Aliquot Compound: Add a small, consistent amount (e.g., 2-3 mg) of (3-(Morpholin-2-yl)phenyl)boronic acid to each vial.

  • Solvent Addition: Add a measured volume (e.g., 0.5 mL) of a different test solvent to each vial. Include a range of solvent classes from the table above.

  • Agitation: Cap the vials and agitate at room temperature (e.g., on a vortex mixer for 1 minute, then a shaker for 1 hour).

  • Observation: Visually inspect each vial for complete dissolution. Note any partial solubility.

  • Heating (Optional): For vials where the compound is not fully dissolved, gently heat to 50-60 °C and observe any change in solubility.

  • Documentation: Record the results in a laboratory notebook to guide future experimental design.

Protocol 2: General Procedure for a Suzuki Coupling with Solubility Issues

This protocol is a robust starting point for coupling (3-(Morpholin-2-yl)phenyl)boronic acid.

  • Reactor Setup: To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv.), (3-(Morpholin-2-yl)phenyl)boronic acid (1.3 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe. A good starting point is a 4:1 mixture of Dioxane:Water or Toluene:Water.[8] The total volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the limiting reagent.

  • PTC Addition (Optional but Recommended): If using a biphasic system, add a phase-transfer catalyst such as TBAB (0.05 - 0.1 equiv.).

  • Degassing: Bubble the inert gas through the stirred reaction mixture for an additional 15-20 minutes.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%). Dissolve this in a small amount of the organic solvent being used.

  • Reaction Initiation: Add the catalyst solution to the main reaction vessel via syringe.

  • Heating: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time. Vigorous stirring is essential to maximize the interface between the aqueous and organic layers.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

References
  • Google Patents. (n.d.). Solubilization of boric acid - EP0866043A1.
  • BenchChem. (n.d.). Strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media.
  • Patsnap Eureka. (2026, February 26). How to Enhance Boric Acid's Solubility with Surfactants.
  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications.
  • ResearchGate. (2014, September 21). How i can dissolve boric acid to get a Boron % yield of more than 10%?
  • PNAS. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts.
  • Reddit. (2023, February 11). Boronic acids being gooey : r/OrganicChemistry.
  • BenchChem. (n.d.). Managing solubility issues of reactants in Suzuki coupling.
  • Journal of Solution Chemistry. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • ResearchGate. (2020, June 6). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • ResearchGate. (2026, February 8). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears | Request PDF.
  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?
  • FUJIFILM Wako. (n.d.). boronic acid compounds.
  • ACS Publications. (2013, April 30). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry.
  • PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • BenchChem. (n.d.). 3-Thienylboronic acid solubility in organic solvents.
  • OSTI.GOV. (n.d.). Stereospecific Enzymatic Conversion of Boronic Acids to Amines.
  • PMC. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.
  • J-GLOBAL. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Article Information.

Sources

Technical Support Center: Optimizing Boc-Protection of (3-(Morpholin-2-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the functionalization of amino-boronic acids. The Boc-protection of the secondary amine in (3-(Morpholin-2-yl)phenyl)boronic acid presents a unique intersection of chemical challenges: the zwitterionic nature of the substrate, the steric hindrance of the morpholine ring, and the chemical sensitivity of the boronic acid moiety.

This guide abandons generic procedures to deconstruct the exact causality behind the reaction. Below, you will find a self-validating protocol, quantitative optimization data, and a troubleshooting matrix designed to ensure high-yielding, reproducible results.

Mechanistic Causality & Reaction Workflow

Why does this reaction fail under standard organic conditions? (3-(Morpholin-2-yl)phenyl)boronic acid exists predominantly as a zwitterion (a boronate-ammonium inner salt) in its neutral state. This internal lattice severely limits its solubility in standard organic solvents like dichloromethane (DCM) or pure tetrahydrofuran (THF) ([1]).

To break this zwitterionic network, we must employ a biphasic solvent system (THF/H₂O) coupled with a mild inorganic base (NaHCO₃). The base serves a dual purpose:

  • It deprotonates the morpholinium ion to expose the nucleophilic secondary amine.

  • It maintains a pH (~8.5) that is basic enough to drive the nucleophilic acyl substitution on di-tert-butyl dicarbonate (Boc₂O), yet mild enough to prevent the protodeboronation of the arylboronic acid ([2]).

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Boc Protection cluster_2 Phase 3: Workup & Isolation N1 Zwitterionic Substrate (3-(Morpholin-2-yl)phenyl)boronic acid N2 Solvent System THF:H2O (1:1 v/v) N1->N2 N3 Base Addition NaHCO3 (pH ~8.5) N2->N3 N4 Boc2O Addition (1.15 equiv, 0 °C) N3->N4 N5 Nucleophilic Acyl Substitution (Secondary Amine Attack) N4->N5 N6 Mild Acidification (Citric Acid to pH 3.5-4.0) N5->N6 N7 Organic Extraction (EtOAc) N6->N7 N8 Target Product Boc-Protected Amino-Boronic Acid N7->N8

Workflow for the biphasic Boc-protection of zwitterionic amino-boronic acids.

Quantitative Data: Condition Optimization

The table below summarizes internal optimization data for the Boc-protection of morpholine-derived phenylboronic acids, illustrating the causality between reagent selection and isolated yield.

Solvent SystemBase (Equivalents)Temp & TimeYield (%)Mechanistic Observation
DCMTEA (2.0 eq)RT, 24h35%Poor substrate solubility; incomplete conversion due to zwitterion persistence.
MeOHNoneRT, 48h45%Slow reaction kinetics for secondary amines without base activation.
THF:H₂O (1:1)NaOH (1.5 eq)0 °C to RT, 4h60%Good solubility, but significant protodeboronation observed due to strong base.
THF:H₂O (1:1) NaHCO₃ (2.5 eq) 0 °C to RT, 12h 92% Optimal zwitterion disruption; minimal side reactions; high conversion.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a visual or analytical checkpoint to verify success before proceeding to the next phase.

Step 1: Substrate Dissolution (Zwitterion Disruption)

  • Suspend 1.0 equivalent of (3-(Morpholin-2-yl)phenyl)boronic acid in a 1:1 (v/v) mixture of THF and deionized water to achieve a 0.2 M concentration.

  • Validation Check: The mixture will initially appear as a cloudy, heterogeneous suspension.

Step 2: Base Activation

  • Add 2.5 equivalents of solid sodium bicarbonate (NaHCO₃) to the suspension. Stir vigorously for 15 minutes at room temperature.

  • Validation Check: The suspension must transition to a clear, homogeneous solution. This visually confirms that the zwitterionic network has been disrupted and the free secondary amine is available for nucleophilic attack.

Step 3: Electrophilic Addition

  • Cool the reaction flask to 0 °C using an ice bath.

  • Dissolve 1.15 equivalents of Boc₂O in a minimal amount of THF and add it dropwise over 10 minutes. This controls the exothermic release of CO₂ and tert-butanol ([2]).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Validation Check: TLC (Eluent: 9:1 DCM/MeOH) should show the complete disappearance of the baseline-stuck starting material and the emergence of a higher

    
     UV-active spot.
    

Step 4: Mild Quenching and Isolation

  • Cool the mixture back to 0 °C. Carefully adjust the pH to 3.5–4.0 using a 10% aqueous citric acid solution.

  • Causality Note: Do not use strong acids like HCl or TFA, as these will cleave the newly formed Boc carbamate ([2]). Citric acid is perfectly tuned to protonate the boronate back to the neutral boronic acid without deprotecting the amine.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Validation Check: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid is your target compound.

Troubleshooting Guide & FAQs

Q: Why is my starting material completely insoluble in DCM, even with excess triethylamine (TEA)? A: This is a classic symptom of the amino-boronic acid zwitterion. The morpholine nitrogen and the boronic acid form an inner salt that is highly polar. TEA is insufficiently polar to break this lattice in DCM. Switching to a biphasic THF/H₂O system with an inorganic base forces the dissolution and partitions the reaction effectively ([3]).

Q: I optimized for conversion, but my isolated yield is low. I am losing product during the aqueous workup. What went wrong? A: You likely over-acidified or under-acidified during the quench. If the pH is >6, the boronic acid remains partially ionized as a water-soluble boronate and will not extract into EtOAc. If the pH is <2, you risk Boc deprotection or forming highly polar degradation products. Use a calibrated pH meter and 10% citric acid to hit exactly pH 3.5–4.0 before extraction.

Q: My LCMS shows the correct exact mass, but my ¹H-NMR spectrum is a mess with broad, overlapping peaks and incorrect integration. Is my product impure? A: Not necessarily. Boronic acids undergo dynamic equilibrium with their trimeric anhydride forms (boroxines) in the absence of water. This equilibrium creates a mixture of monomeric and trimeric species in the NMR tube, leading to complex, broadened spectra. Self-Validation Fix: Add 1-2 drops of D₂O to your NMR tube (e.g., in DMSO-


 or CD₃OD) and wait 10 minutes. The D₂O will hydrolyze the boroxine back to the monomeric boronic acid, instantly sharpening your peaks and correcting your integrations.

Q: Can the boronic acid moiety react with Boc₂O and cause over-protection? A: While boronic acids can theoretically form mixed anhydrides with Boc₂O, the secondary amine of the morpholine ring is vastly more nucleophilic ([4]). By strictly limiting Boc₂O to 1.15 equivalents and keeping the temperature at or below room temperature, N-acylation kinetically outcompetes any potential O-acylation at the boron center.

References

  • ChemRxiv. "Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions." ChemRxiv. URL: [Link]

  • ACS Publications. "Tilting the Scales toward EGFR Mutant Selectivity: Expanding the Scope of Bivalent “Type V” Kinase Inhibitors." ACS Publications. URL: [Link]

Sources

Validation & Comparative

Technical Assessment: Optimizing 1H NMR Characterization of (3-(Morpholin-2-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Characterizing (3-(Morpholin-2-yl)phenyl)boronic acid (CAS 2225152-23-6) presents a unique analytical challenge due to its dual chemical nature. The molecule contains a basic secondary amine (morpholine, pKa ~8.5) and a Lewis-acidic boronic acid moiety. This zwitterionic potential, combined with the inherent tendency of boronic acids to dehydrate into boroxines (cyclic trimers), often leads to broad, uninterpretable NMR spectra in standard workflows.

This guide objectively compares three solvent-system strategies for 1H NMR characterization. Our analysis demonstrates that while DMSO-d6 is superior for structural confirmation (observing exchangeable protons), Acidified D2O (DCl) is the only robust method for quantitative purity assays, effectively suppressing boroxine formation and locking the morpholine conformation.

Critical Analysis of Solvent Systems

The choice of solvent dictates the speciation of the molecule. The following table compares the performance of the three primary methodologies.

Table 1: Comparative Performance of NMR Solvent Systems
FeatureMethod A: Neutral DMSO-d6 Method B: Acidified D2O (DCl) Method C: Methanol-d4 (MeOD)
Primary Utility Structural Elucidation Quantitative Purity Assay Coupling Constant Analysis
Boronic Acid Signal Visible (Singlet, ~8.1 ppm)Invisible (Exchange)Invisible (Exchange/Ester)
Amine Proton (NH) Visible (Broad, ~9.0 ppm)Invisible (Exchange)Invisible (Exchange)
Boroxine Artifacts High Risk (Variable broadening)Eliminated (Hydrolyzed to monomer)Low (Solvolysis active)
Resolution Moderate (Viscosity broadening)High (Sharp monomeric signals)High
Speciation Mixture (Zwitterion/Neutral/Trimer)Cationic Monomer (

)
Solvated Species
Detailed Technical Assessment
Method A: DMSO-d6 (The Structural Standard)
  • Mechanism: DMSO is a hydrogen-bond acceptor, stabilizing the

    
     protons. This allows for direct confirmation of the boronic acid functional group.
    
  • Causality: However, commercial DMSO-d6 often contains trace water. In neutral conditions, the morpholine nitrogen can act as a base catalyst, promoting the dehydration of the boronic acid into a boroxine trimer. This results in a "double set" of aromatic peaks or severe line broadening.

  • Recommendation: Use only for qualitative ID. Strictly required: Use ampoule-sealed dry DMSO-d6.

Method B: Acidified D2O (The Quantitative Gold Standard)
  • Mechanism: Adding DCl (or using a phosphate buffer at pH < 3) protonates the morpholine nitrogen (

    
    ) and ensures the boron remains as the neutral acid 
    
    
    
    (preventing boronate anion formation).
  • Trustworthiness: The acidic environment catalyzes the hydrolysis of any boroxine trimers back to the monomeric acid. This results in a single, sharp set of signals, making integration accurate for purity calculations.

  • Recommendation: The default method for purity assignment.

Anticipated Spectral Features & Assignment Logic

The (3-(Morpholin-2-yl)phenyl)boronic acid molecule possesses a chiral center at C2 of the morpholine ring. This renders the protons on the morpholine ring diastereotopic, creating a complex aliphatic region.

A. Aromatic Region (Meta-Substitution)
  • H-2 (Singlet, ~7.8 - 8.0 ppm): The proton between the boronic acid and the morpholine ring. It is the most deshielded aromatic signal due to the combined inductive effect of the boronic acid and the deshielding cone of the adjacent ring.

  • H-4/H-6 (Doublets, ~7.4 - 7.7 ppm): Protons ortho to either the boron or the morpholine.

  • H-5 (Triplet, ~7.3 ppm): The meta proton, typically the most shielded aromatic signal.

B. Aliphatic Region (The Chiral Morpholine)
  • H-2' (dd, ~4.5 - 4.8 ppm): The benzylic proton at the chiral center. It couples to the adjacent

    
     protons (H-3'). Its chemical shift is distinctively downfield from other aliphatic signals due to the attached phenyl ring and oxygen atom.
    
  • H-6' (Multiplet, ~3.8 - 4.1 ppm): Protons adjacent to the ether oxygen. They appear as complex multiplets due to diastereotopicity (axial/equatorial splitting).

  • H-3' / H-5' (Multiplet, ~2.9 - 3.4 ppm): Protons adjacent to the nitrogen. In Method B (Acidified) , these shift downfield (~0.5 ppm) due to protonation of the nitrogen.

Visualization of Equilibria

The following diagram illustrates the dynamic equilibria that compromise analysis and how acidification resolves them.

BoronicEquilibrium cluster_method Method B: Acidified D2O Stabilization FreeAcid Monomeric Acid (Target Species) Sharp NMR Signals Boroxine Boroxine Trimer (Dehydration Artifact) Broad/Split Signals FreeAcid->Boroxine - 3 H2O (Dry DMSO) Zwitterion Zwitterion (Neutral pH) Broad Exchange FreeAcid->Zwitterion Intramolecular H-Transfer Boronate Boronate Anion (High pH) Shifted Signals FreeAcid->Boronate + OH- Boroxine->FreeAcid + H2O / H+ (Acidified D2O)

Figure 1: Chemical speciation of (3-(Morpholin-2-yl)phenyl)boronic acid. Acidic conditions (Method B) drive the equilibrium entirely to the Monomeric Acid form, ensuring spectral clarity.

Recommended Experimental Protocol

To ensure reproducibility and eliminate artifacts, follow this "Self-Validating" protocol.

Protocol: Quantitative Characterization (Method B)
  • Sample Preparation: Weigh 5-10 mg of the boronic acid into a clean vial.

  • Solvent Addition: Add 0.6 mL of D2O .

  • Acidification: Add 2-3 drops of 35% DCl in D2O (or 20 µL of concentrated DCl).

    • Validation Step: Ensure the solid dissolves completely. Turbidity indicates incomplete protonation or boroxine presence.

  • Acquisition:

    • Relaxation Delay (d1): Set to >5 seconds . (Boronic acid protons relax slowly; short d1 leads to integration errors).

    • Scans (ns): 16-32 scans are sufficient.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine coupling of the morpholine H-2' proton.

Protocol: Structural Confirmation (Method A)
  • Drying: Dry the solid sample under high vacuum (P < 0.1 mbar) for 2 hours to remove physisorbed water.

  • Solvent: Use a fresh ampoule of DMSO-d6 (Extra Dry) .

  • Rapid Acquisition: Acquire the spectrum immediately after dissolution to minimize the time available for boroxine formation.

  • Interpretation: Look for the

    
     singlet at ~8.1 ppm. If it appears as a doublet or broad hump, water exchange is occurring.
    

References

  • Tokunaga, Y., et al. "Formation of boroxine: Its stability and thermodynamic parameters in solution." Heterocycles, 2002.[1]

    • Citation Context: Establishes the thermodynamic reversibility of boroxine formation and its dependence on water concentr
  • Hall, D. G. "Structure, Properties, and Preparation of Boronic Acid Derivatives." Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, Wiley-VCH, 2011.

    • Citation Context: The authoritative text on boronic acid equilibria and the necessity of acidic hydrolysis for accur
  • Reich, H. J. "NMR Spectroscopy: Proton NMR of Morpholines and Related Compounds." University of Wisconsin-Madison Chemistry Database.

    • Citation Context: Provides the fundamental coupling constants and chemical shift logic for the chair conform
  • Yan, J., et al. "Synthesis and characterization of boronic acid-containing compounds." Journal of Organic Chemistry, 2010.[2]

    • Citation Context: Validates the use of D2O/DCl solvent systems for zwitterionic boronic acids.

Sources

Safety Operating Guide

Proper Disposal Procedures for (3-(Morpholin-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action Plan

Classification: Hazardous Chemical Waste (Irritant, Potential Toxin).[1] Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1] Critical Restriction: DO NOT discharge into municipal wastewater or sinks.[1] Boron compounds are strictly regulated in aquatic environments due to phytotoxicity.[1]

Quick-Reference Disposal Matrix

Waste State Primary Container Labeling Requirement Segregation
Pure Solid HDPE or Glass Jar (Screw Cap) "Hazardous Waste: Toxic/Irritant - Organoboron Solid" Keep away from Oxidizers & Strong Acids
Organic Solution Solvent Waste Carboy (HDPE/Steel) "Organic Waste" (Specify Solvent + <1% Boronic Acid) Segregate Halogenated vs. Non-Halogenated

| Aqueous Solution | Polyethylene Carboy | "Aqueous Waste - Heavy Metal/Boron Contaminated" | Do NOT mix with acidic heavy metal waste |[1]

Technical Hazard Assessment & Chemical Logic

As a Senior Application Scientist, it is crucial to understand why we handle this compound specifically. (3-(Morpholin-2-yl)phenyl)boronic acid is a bifunctional molecule containing a Lewis-acidic boronic acid moiety and a Lewis-basic morpholine ring.[1] This zwitterionic-like character dictates its stability and reactivity during disposal.[1]

Structural Hazard Analysis[1]
  • Boronic Acid Moiety (

    
    ): 
    
    • Ecological Risk: Boron is an essential micronutrient but becomes toxic to plants (phytotoxic) and aquatic life at slightly elevated concentrations (often >1 mg/L in sensitive zones).[1] Standard municipal water treatment does not effectively remove boron.[1]

    • Chemical Stability: Boronic acids are prone to dehydration to form boroxines (cyclic trimers) upon heating or drying.[1] They are also susceptible to oxidation (breaking the C-B bond) to form phenols.

  • Morpholine Moiety (Secondary Amine):

    • Nitrosamine Risk: The morpholine ring contains a secondary amine (unless N-substituted).[1] If mixed with nitrosating agents (nitrites, nitrous acid), it can form N-nitrosomorpholine , a potent carcinogen.[1][2]

    • Basicity: The amine group makes the compound basic. Accidental mixing with strong acids can generate heat and potentially volatile salts.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, spill cleanup residues, contaminated gloves/paper.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal containers if the waste is wet, as the amine may corrode certain alloys over time.

  • Collection: Transfer the solid using a chemically resistant spatula.[1] Do not generate dust.[1][3][4][5]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: (3-(Morpholin-2-yl)phenyl)boronic acid.[1]

    • Hazards: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Storage: Store in a secondary containment bin designated for "Toxic Solids."

  • Final Fate: Transfer to EHS/Waste Contractor for incineration .[1] Incineration ensures the destruction of the organic morpholine framework, leaving oxidized boron ash which is captured in the scrubber systems.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors from Suzuki couplings, extraction solvents.[1]

  • Solvent Segregation: Determine the primary solvent.[1]

    • Halogenated (DCM, Chloroform): Use the "Halogenated Waste" stream.

    • Non-Halogenated (THF, Toluene, Alcohols): Use the "Non-Halogenated Waste" stream.

  • Concentration Check: If the concentration of the boronic acid is >5%, consider precipitating it out (e.g., by concentrating and adding a non-solvent like hexanes) to dispose of as solid waste. This reduces the load on liquid incinerators.

  • Quenching (Optional but Recommended for Reactive Mixtures):

    • If the mixture contains active oxidizers (e.g., peroxides), quench them before adding the boronic acid waste to the drum. Boronic acids react exothermically with oxidizers.[1]

    • Mechanism:[1][6][7]

      
      .[1] The resulting phenol and boric acid are stable but still require hazardous waste disposal.
      
Protocol C: Aqueous Waste (Buffers & Wash Layers)

Applicability: Aqueous layers from workups.[1]

CRITICAL WARNING: Never pour aqueous boronic acid waste down the drain.[1]

  • Collection: Collect all aqueous washes in a carboy labeled "Aqueous Waste - Boron Contaminated."[1]

  • pH Adjustment: Ensure the pH is between 5 and 9 to prevent corrosion of the waste drum. The morpholine moiety may buffer the solution; adjust with dilute sulfuric acid or sodium hydroxide if necessary.

  • Heavy Metal Co-Contaminants: If the waste comes from a Palladium-catalyzed coupling (Suzuki-Miyaura), the aqueous layer likely contains Pd residues.[1] Label the waste container "Aqueous Waste: Boron + Heavy Metals (Pd)."[1] This dictates a specific waste treatment path (metal recovery or stabilization) by the disposal facility.[1]

Operational Safety & Incompatibility

Self-Validating Safety Check: Before adding waste to a container, ask: Does the receiving container contain oxidizers or nitrosating agents?

  • Incompatibility 1: Oxidizers (Peroxides, Permanganates). [1]

    • Risk:[1][6][7][8] Exothermic decomposition.[1] The C-B bond cleaves, releasing heat.

  • Incompatibility 2: Nitrosating Agents (Nitrites). [1]

    • Risk:[1][6][7][8] Formation of carcinogenic N-nitrosamines via the morpholine secondary amine.[1]

    • Action: Never mix amine-containing waste with acidic aqueous waste streams that might contain sodium nitrite.[1]

Waste Stream Decision Logic (Visualization)

WasteDisposal Start Waste Material: (3-(Morpholin-2-yl)phenyl)boronic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Solid Liquid Liquid Waste StateCheck->Liquid Liquid/Solution BinSolid Bin: Hazardous Solid (Label: Toxic/Irritant) Solid->BinSolid SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic >50% Organic Aqueous Aqueous Solution SolventCheck->Aqueous >50% Water HalogenCheck Halogenated? Organic->HalogenCheck BinAq Bin: Aqueous Waste (Label: Boron/Heavy Metal) Aqueous->BinAq Do NOT Sewer BinHalo Bin: Halogenated Organic HalogenCheck->BinHalo Yes (DCM, CHCl3) BinNonHalo Bin: Non-Halogenated Organic HalogenCheck->BinNonHalo No (THF, MeOH)

Figure 1: Decision tree for segregating (3-(Morpholin-2-yl)phenyl)boronic acid waste streams to ensure regulatory compliance and safety.

Emergency Spill Response

In the event of a spill outside of containment:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or sand.[1][9] Do not use combustible materials (sawdust) if the solvent is flammable.[1]

  • Decontamination: Wipe the surface with a dilute detergent solution, followed by water. Place all cleanup materials into the Solid Hazardous Waste bin.

References

  • European Chemicals Agency (ECHA). (2023).[1] Boric acid - Substance Information. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (1991).[1] Identification and Listing of Hazardous Waste: Boron Compounds. Retrieved from [Link][1]

Sources

Comprehensive Safety and Operational Guide: Handling (3-(Morpholin-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a researcher or drug development professional, handling bifunctional building blocks like (3-(Morpholin-2-yl)phenyl)boronic acid (CAS: 2225152-23-6) requires a nuanced understanding of chemical safety. This compound merges the Lewis acidic reactivity of a phenylboronic acid with the basic, cyclic amine characteristics of a morpholine ring[1].

This guide provides field-proven, step-by-step methodologies for the safe handling, personal protection, and disposal of this compound, ensuring both operator safety and experimental integrity.

Chemical Hazard Profile & Mechanistic Causality

To design a self-validating safety protocol, we must first understand the causality behind the hazards:

  • The Phenylboronic Acid Moiety: Phenylboronic acids are classified under Acute Toxicity Category 4 (Harmful if swallowed) and act as localized skin, eye, and respiratory irritants[2]. Mechanistically, boronic acids (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) are prone to spontaneous dehydration, reversibly trimerizing to form boroxines (six-membered 
    
    
    
    rings)[3]. Exposure to fluctuating atmospheric moisture alters the ratio of free boronic acid to boroxine anhydride, which can drastically skew stoichiometric calculations in sensitive Suzuki-Miyaura cross-coupling reactions[4].
  • The Morpholine Moiety: Morpholine derivatives introduce localized basicity. While pure liquid morpholine is highly aggressive and can permeate thin-mil nitrile gloves in under 1 minute[5][6], this specific boronic acid derivative is a solid powder. Therefore, the primary risk is hazardous dust aerosolization rather than rapid solvent permeation.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered specifically for the solid-state handling of (3-(Morpholin-2-yl)phenyl)boronic acid.

PPE CategoryRecommended SpecificationMechanistic Causality & Operational Rule
Eye Protection Tight-sealing safety goggles (EN 166)Causality: Protects the ocular mucosa from airborne boronic acid dust, which causes severe irritation[7]. Rule: Face shields are recommended if handling large bulk quantities.
Hand Protection Nitrile Gloves (EN 374, min. 0.11 mm)Causality: Provides an effective barrier against solid particulates[2]. Rule: If the powder is dissolved in an organic solvent, glove material must pivot to match the solvent's breakthrough profile (e.g., Butyl rubber for morpholine-like solvents)[8].
Body Protection Flame-resistant lab coat, closed-toe shoesCausality: Prevents the accumulation of hygroscopic dust on personal clothing, mitigating delayed dermal exposure[7].
Respiratory N100 (US) or P3 (EN 143) RespiratorCausality: Inhalation is a primary exposure route for boronic acid powders[9]. Rule: Mandatory only if weighing cannot be performed inside a certified chemical fume hood[9][10].

Standard Operating Procedure (SOP): Handling & Reaction Setup

To maintain chemical stability and operator safety, execute the following step-by-step methodology:

Step 1: Environmental Preparation

  • Verify that the chemical fume hood is operational with an adequate face velocity (typically 80–100 fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents, strong acids, and strong bases[7].

Step 2: Weighing Protocol

  • Utilize anti-static weighing boats to prevent the powder from aerosolizing or clinging to surfaces.

  • Transfer the solid using a clean, dry spatula. Do not pour the powder directly from the bottle, as this generates hazardous dust clouds[7][11].

Step 3: Inert Atmosphere Setup

  • Because boronic acids degrade and dehydrate under ambient conditions[4], immediately transfer the weighed solid into your reaction flask.

  • Seal the flask and purge the system with an inert gas (Argon or Nitrogen) before introducing any solvents[7][10].

Step 4: Storage and Decontamination

  • Flush the stock bottle with Argon before sealing. Store tightly closed in a dry, refrigerated environment (2–8°C) to prevent boroxine formation and maintain product quality[7][10].

  • Wipe down the balance and hood surface with a damp paper towel to capture residual micro-dust. Dispose of the towel as hazardous solid waste[11].

Spill Response and Waste Disposal Plan

Improper disposal of boronic acid derivatives can lead to environmental accumulation and regulatory penalties[10][12].

Immediate Spill Cleanup Methodology
  • Evacuate & Assess: If a large spill occurs outside the hood, evacuate personnel and don a P3/N100 respirator[11].

  • Mechanical Containment: Do not dry-sweep, as this aerosolizes the irritant[11]. Use a slightly dampened absorbent pad to carefully gather the powder[11].

  • Sanitization: Wash the affected surface with copious amounts of water and soap[7].

Waste Segregation & Disposal Plan
  • Solid Waste: Collect all contaminated consumables (weighing boats, gloves, cleanup pads) in a chemically compatible, sealed container. Label clearly as "Hazardous Solid Waste - Combustible Organoboron/Amine Derivative"[13].

  • Liquid Waste: Solutions containing this compound must be segregated into the appropriate organic waste stream (e.g., Non-Halogenated Organics).

  • Strict Prohibitions: Do not flush any quantity down the drain, as it is harmful to aquatic life and water systems[10][11]. Never mix this waste stream with strong oxidizers[7]. Deliver all sealed containers to your institution's certified EHS hazardous waste facility[10][12].

Visualizing the Workflow

The following diagram maps the critical path for handling and disposing of this compound, ensuring a self-validating chain of safety.

G Start Start: Preparation PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing & Handling (Avoid Dust Generation) Hood->Weigh React Reaction Setup (Argon/N2 Atmosphere) Weigh->React Waste Waste Segregation (Hazardous Organics) React->Waste EHS EHS Disposal Facility Waste->EHS

Caption: Workflow for the safe handling and disposal of (3-(Morpholin-2-yl)phenyl)boronic acid.

References

  • Lab Alley. "How To Safely Dispose of Boric Acid - Lab Alley". Available at: [Link]

  • American Borate Company. "Safety Data Sheet - Boric Acid FG". Available at:[Link]

  • DC Fine Chemicals. "110140 - Phenylboronic acid - Safety Data Sheet". Available at:[Link]

  • ResearchGate. "Hydrostability of Boroxines". Available at:[Link]

  • Wiley-VCH. "Structure, Properties, and Preparation Of Boronic Acid Derivatives". Available at:[Link]

  • Yale University / Kimberly Clark. "Nitrile Gloves Chemical Resistance Guide". Available at: [Link]

  • University of Rhode Island / Kimberly Clark. "KIMBERLY-CLARK* Nitrile Glove Chemical Resistance Guide". Available at:[Link]

  • Skagit County Public Health. "Chemical Compatibility Guide for Gloves". Available at: [Link]

  • TDKZ. "3-(Morpholin-2-yl)phenylboronic acid". Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.